Dimethyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(methyldisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXQRCZOLPYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S2 | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025117 | |
| Record name | Methyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl disulfide appears as a colorless oily liquid with a garlic-like odor. Denser than water and slightly soluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless, oily liquid with a garlic-like odor; [CAMEO] Strong, nauseating odor; [CHEMINFO] Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS], LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with onion-like odour, A colorless oily liquid with a disagreeable odor. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disulfide, dimethyl | |
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| Record name | Dimethyl disulfide | |
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| Record name | Dimethyldisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Dimethyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | DIMETHYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
229.5 °F at 760 mmHg (NTP, 1992), 109.72 °C, 109.00 to 110.00 °C. @ 760.00 mm Hg, 110 °C, 229.5 °F | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl Disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyldisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIMETHYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/911 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
76 °F (NTP, 1992), 24 °C (closed cup), 10 °C c.c., 76 °F | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl Disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIMETHYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/911 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Miscible with ethanol, ethyl ether, Completely miscible with most organic solvents, Very slightly soluble in water; soluble in alcohol and oils, 3 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 2.5 (poor), very slightly soluble in water; soluble in alcohol and oils | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl Disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyldisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dimethyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0625 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.058-1.065 (20°), 1.065 | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl Disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dimethyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/911 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (Air = 1), Relative vapor density (air = 1): 3.2, 3.24 | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl Disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/911 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
28.6 mmHg at 77 °F (NTP, 1992), 28.7 [mmHg], 28.7 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 28.6 mmHg | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1688 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Dimethyl Disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/911 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Yellow liquid, Liquid, Colorles to pale-yellow liquid | |
CAS No. |
624-92-0, 68920-64-9 | |
| Record name | DIMETHYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3268 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl disulfide | |
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| Record name | Dimethyl disulfide | |
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| Record name | Disulfides, di-C1-2-alkyl | |
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| Record name | Dimethyl disulfide | |
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Melting Point |
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Synthesis and Chemical Reactions of Dimethyl Disulfide
Synthetic Methodologies for Dimethyl Disulfide Production
The industrial production of this compound relies on several established synthetic routes, each characterized by specific reactants, catalysts, and reaction conditions.
The oxidation of methanethiol (B179389) (methyl mercaptan) is a fundamental method for producing this compound. This reaction can occur abiotically in the presence of oxygen researchgate.net. The general chemical transformation involves the coupling of two methanethiol molecules to form a disulfide bond.
A common laboratory-scale synthesis involves the use of an oxidizing agent like iodine, as shown in the following reaction wikipedia.org: 2 CH₃SH + I₂ → CH₃SSCH₃ + 2 HI
In industrial settings, this oxidation is often accomplished catalytically. The Merox process, for example, is widely applied to convert mercaptans into disulfides using oxygen mdpi.com. A study utilizing a novel activated carbon-supported sulfonated cobalt phthalocyanine (B1677752) (AC-CoPcS) catalyst for the oxidation of sodium methylmercaptide demonstrated high efficiency. Under optimal conditions, this catalytic system achieved a conversion rate of 98.7% and a this compound yield of 86.8% mdpi.com.
Data sourced from a study on AC-CoPcS catalysts. mdpi.com
A primary industrial route for large-scale production of this compound involves the reaction of methyl mercaptan with elemental sulfur google.comgoogle.com. This process, sometimes referred to as a sulfuration or cross-linking method, yields this compound and hydrogen sulfide (B99878) as a byproduct, according to the general scheme google.com: 2 RSH + S → RSSR + H₂S
This reaction is typically performed in the presence of a catalyst. A manufacturing process can be designed with two reaction zones and an intermediate degassing zone to remove the produced hydrogen sulfide, thereby improving reaction efficiency google.com. Various catalysts can be employed, including anion exchange resins and amines like triethylamine (B128534) google.com. To minimize the formation of polysulfides, a molar ratio of methyl mercaptan to sulfur between 3 and 6 is often preferred google.com.
Data compiled from various patented processes. google.comgoogle.com
A specific variation of the sulfuration process utilizes impure methyl mercaptan and a liquid catalyst. In one patented method, powdered sulfur is added to a reactor containing a liquid sodium sulfide catalyst solution patsnap.com. This initial reaction generates a sodium persulfide solution. Subsequently, impure methyl mercaptan gas is introduced into the reactor, where it reacts with the sodium persulfate to form an organic layer composed of this compound and byproducts like dimethyl trisulfide and dimethyl polysulfide patsnap.com. This organic layer is then separated and purified through rectification to obtain the final product patsnap.com.
Data from a patented method for DMDS preparation. patsnap.com
An alternative synthetic route involves the reaction of methyl mercaptan with dimethyl sulfoxide (B87167) (DMSO) in the presence of an aluminum oxide catalyst google.com. This process yields this compound, dimethyl sulfide, and water as reaction products. The reactants are introduced into a reactor at a specified molar ratio and subjected to elevated temperature and pressure. The resulting mixture undergoes condensation, cooling, and separation to isolate the crude this compound, which is then purified by rectification google.com.
Data from patented examples of the synthesis process. google.com
Reaction Mechanisms Involving this compound
Understanding the reaction mechanisms of this compound is crucial for controlling its chemical transformations. Quantum chemical calculations have provided deep insights into the complex processes that occur during its dissociation.
The dissociation of the this compound radical cation (CH₃SSCH₃˙⁺) involves intricate hydrogen transfer (HT) processes, which are significant in fields like biochemistry and atmospheric chemistry rsc.orgrsc.org. Theoretical studies have systematically investigated these dissociation channels.
Research has identified multiple pathways for the fragmentation of the DMDS radical cation, leading to products such as CH₂S˙⁺, CH₃S⁺, and CH₄S˙⁺. These pathways involve several types of hydrogen transfers, including four distinct transfers from a carbon to a sulfur atom (C-to-S HT) and one from a sulfur to a sulfur atom (S-to-S HT) rsc.orgrsc.org. The mechanisms for these transfers are primarily described as hydrogen atom transfer (HAT), often accompanied by electron transfer (ET) rsc.orgrsc.org.
The presence of water molecules, which is relevant in biological and atmospheric contexts, has a catalytic effect. It lowers the free energy barriers for these HT processes rsc.org. Specifically, for two of the C-to-S hydrogen transfers, the mechanism shifts to a concerted proton-coupled electron transfer (cPCET) when water acts as a base rsc.org.
Summary based on theoretical calculations of dissociation channels. rsc.org
Oxidation Reactions
This compound undergoes oxidation through various pathways, particularly through abiotic decomposition in aqueous environments and reactions with atmospheric radicals.
In the absence of light and under oxygenated (oxic) conditions, this compound undergoes slow abiotic decomposition in aqueous solutions. publish.csiro.auscispace.com This decomposition is extremely slow, with a half-life that can range from thousands to hundreds of thousands of years, depending on the pH and temperature of the water. publish.csiro.aubgu.ac.il This slow rate indicates that in natural aquatic systems, other degradation pathways, such as photochemical or microbially-mediated processes, are the dominant routes for DMDS decomposition. publish.csiro.auresearchgate.net
The primary mechanism for the abiotic decomposition of DMDS in dark, oxic water is its reaction with hydroxyl ions (OH⁻). publish.csiro.auresearchgate.net Kinetic studies have determined that the decomposition reaction is first order with respect to both the concentration of DMDS and the activity of the hydroxyl ion. publish.csiro.aubgu.ac.il The process has a significant energy barrier, with a measured activation energy of 90 ± 8 kJ mol⁻¹. publish.csiro.auscispace.com
| Parameter | Value | Reference |
|---|---|---|
| Reaction Order (DMDS) | 1 | publish.csiro.au, bgu.ac.il |
| Reaction Order (Hydroxyl Ion) | 1 | publish.csiro.au, bgu.ac.il |
| Activation Energy (Ea) | 90 ± 8 kJ mol⁻¹ | publish.csiro.au, scispace.com |
The reaction between this compound and hydroxyl ions leads to the formation of methyl mercaptan (also known as methanethiol) and other products. publish.csiro.auresearchgate.net Under these conditions, DMDS decomposes to form methyl mercaptan and methanesulfinic acid. researchgate.net The formation of these products is a key characteristic of the slow decomposition of DMDS in natural aquatic environments shielded from light. researchgate.net
The nitrate (B79036) radical (NO₃) is an important oxidant for reduced sulfur compounds in the atmosphere, including this compound. nih.gov Computational studies using density functional theory have examined the initial oxidation routes. nih.govacs.org These studies show that the reaction proceeds through a hydrogen abstraction mechanism, which begins with the formation of an initial sulfur-nitrate complex. nih.govacs.org This finding refutes earlier proposals that suggested oxygen addition was the dominant oxidation pathway for the reaction between DMDS and the nitrate radical. nih.govacs.org The calculated rate constants for this hydrogen abstraction pathway are consistent with experimental results and show a negative dependence on temperature. nih.govacs.org
Oxidation by Nitrate Radicals
Hydrogen Abstraction Pathways
The reaction of this compound with hydroxyl radicals (•OH) can proceed via hydrogen abstraction from one of the methyl groups. acs.org This pathway leads to the formation of a methyl thiomethyl radical (CH₃SCH₂•) and a water molecule. acs.org Quantum chemical evaluations have been employed to study the thermochemistry and kinetics of this process. acs.orgacs.org The rate coefficient for this abstraction reaction has been calculated to be close to experimentally determined values. acs.orgacs.org
Theoretical studies on the dissociation of this compound radical cations (CH₃SSCH₃•⁺) have also investigated hydrogen transfer processes. rsc.org These studies identified multiple hydrogen atom transfer (HAT) pathways from a carbon atom to a sulfur atom. rsc.org
Oxygen Addition Pathways
The initial reaction of this compound with hydroxyl radicals in the atmosphere is predominantly through the addition of the •OH radical to a sulfur atom. nih.govnih.gov This addition pathway is a key step in the atmospheric oxidation of this compound. nih.gov In the oxidation of dimethyl sulfide (DMS), a related compound, the addition of •OH to the sulfur atom is a well-established reaction channel. nih.gov For this compound, this oxygen addition leads to the formation of intermediate species that can subsequently react to form various oxidation products. nih.gov The existence of an oxygen-dependent pathway has been identified for post-translational disulfide bond formation in biological systems, highlighting the general importance of oxygen addition in disulfide chemistry. nih.gov
Oxidation by Hydroxyl Radicals in Atmospheric Contexts
The primary sink for this compound in the atmosphere is its reaction with hydroxyl radicals (•OH). nih.govbohrium.com This oxidation process is a complex sequence of reactions that contributes to the formation of atmospheric aerosols. nih.gov The reaction can proceed through both hydrogen abstraction and hydroxyl radical addition mechanisms. nih.gov
Experimental studies have identified several products from the reaction of •OH with this compound in the air, including sulfur dioxide (SO₂), formaldehyde (B43269) (HCHO), and methyl thionitrite (CH₃SNO) as gaseous products, and sulfuric acid (H₂SO₄) and methanesulfonic acid (CH₃SO₃H) as particulate products. bohrium.com The yields of these products can be influenced by factors such as the concentration of nitrogen oxides (NOx). bohrium.com
Contribution to Aerosol Formation
The atmospheric oxidation of this compound is a significant contributor to the formation of secondary organic aerosols (SOA). nih.govacs.org These aerosols can impact air quality and climate. wikipedia.org Chamber studies have demonstrated that the oxidation of this compound by hydroxyl radicals leads to rapid aerosol formation. nih.govcopernicus.org
A substantial fraction of the reacted sulfur from this compound oxidation, ranging from 5% to 21%, ends up in the particle phase. copernicus.orgresearchgate.net The highest aerosol yields are typically observed under conditions with elevated levels of nitrogen oxides (NO). copernicus.orgresearchgate.net The formed aerosols are primarily composed of sulfate (B86663), methanesulfonic acid, and methanesulfinic acid. nih.govcopernicus.org
Formation of Sulfate, Methanesulfonic Acid, and Methanesulfinic Acid
The oxidation of this compound in the atmosphere is a known source of sulfur-containing acids, which are key components of atmospheric aerosols. nih.govbohrium.com Experimental studies have confirmed the formation of sulfuric acid (H₂SO₄) and methanesulfonic acid (CH₃SO₃H) as particulate products from the reaction of this compound with hydroxyl radicals. bohrium.com Methanesulfinic acid (CH₃S(O)OH) has also been identified as a major component of the aerosol formed from this oxidation process. nih.govcopernicus.org
The relative yields of these products can vary depending on atmospheric conditions. For instance, the yield of methanesulfonic acid from the oxidation of the related compound dimethyl sulfide is highly sensitive to temperature, with lower temperatures favoring its formation. ku.dk
Table 1: Products of this compound Oxidation by Hydroxyl Radicals
| Product | Chemical Formula | Phase | Reference |
|---|---|---|---|
| Sulfur Dioxide | SO₂ | Gaseous | bohrium.com |
| Formaldehyde | HCHO | Gaseous | bohrium.com |
| Methyl Thionitrite | CH₃SNO | Gaseous | bohrium.com |
| Sulfuric Acid | H₂SO₄ | Particulate | bohrium.com |
| Methanesulfonic Acid | CH₃SO₃H | Particulate | nih.govbohrium.com |
| Methanesulfinic Acid | CH₃S(O)OH | Particulate | nih.govcopernicus.org |
Criegee Intermediate-Mediated Oxidation
Recent research has explored the role of Criegee intermediates in the atmospheric oxidation of this compound. nih.govacs.org Criegee intermediates are highly reactive species formed from the ozonolysis of alkenes. acs.orgnih.gov Quantum chemical calculations have shown that the reactions of this compound with the simplest Criegee intermediate, formaldehyde oxide (CH₂OO), and its methyl-substituted counterparts have positive energy barriers, suggesting these reactions may not be a major atmospheric sink for this compound under normal conditions. nih.govacs.org
However, the presence of other atmospheric compounds can significantly influence these reaction pathways. nih.govacs.org
Effect of Formic Acid on Reaction Pathways
The presence of formic acid has a notable catalytic effect on the Criegee intermediate-mediated oxidation of this compound. nih.govacs.org In the presence of formic acid, a direct oxygen-transfer pathway becomes favorable, leading to the formation of the corresponding sulfoxide, CH₃SS(O)CH₃. nih.govacs.org This catalyzed reaction proceeds through a submerged transition state. nih.govacs.org
Formic acid also modifies a secondary reaction pathway, which results in the formation of thioformaldehyde (B1214467) and hydroperoxide, by lowering the enthalpic barrier. acs.orgacs.org While Criegee intermediates are unlikely to be a primary atmospheric sink for this compound under typical conditions, in environments with high concentrations of both this compound and formic acid, this catalyzed oxidation could contribute to the formation of organic sulfur compounds that lead to atmospheric aerosols. nih.govacs.org
Contribution to Organic Sulfur Compounds and Atmospheric Aerosol
This compound (DMDS) is a naturally occurring volatile organic sulfur compound. nih.gov It is emitted from various biological sources, including bacteria, fungi, and plants. While dimethyl sulfide (DMS) is recognized as the most abundant biogenic sulfur compound emitted into the atmosphere and a primary precursor to sulfate aerosols, DMDS is also a component of this natural sulfur cycle. lu.secopernicus.orgsemanticscholar.org
The atmospheric oxidation of volatile sulfur compounds is a key process in the formation of secondary aerosols. The oxidation of DMS, for instance, leads to products like sulfur dioxide (SO₂), sulfuric acid (H₂SO₄), and methanesulfonic acid (MSA). lu.seacs.org These products can then nucleate to form new aerosol particles or condense onto existing ones. lu.secopernicus.org These aerosols, particularly in remote marine environments, can act as cloud condensation nuclei (CCN), influencing cloud properties and the Earth's radiative budget. lu.secopernicus.orgacs.org Although the direct contribution of DMDS to global aerosol formation is less pronounced than that of DMS, its presence as a biogenic organic sulfur compound places it within the complex chemical pathways that influence atmospheric composition. nih.govlu.se
Conversion to Dimethyl Sulfide
This compound can be converted into dimethyl sulfide (DMS) through catalytic processes. Studies have shown that this conversion occurs in the presence of various supported sulfidized metal-containing catalysts at temperatures ranging from 150°C to 350°C. catalysis.ru The reaction pathway can be influenced by temperature. At temperatures below 200°C, dimethyl sulfide and other products like methanethiol, hydrogen sulfide, methane (B114726), and ethylene (B1197577) tend to form simultaneously. catalysis.ru At higher temperatures, a consecutive reaction scheme becomes more prominent, where DMDS is first converted to methanethiol, which then undergoes disproportionation to yield dimethyl sulfide and hydrogen sulfide. catalysis.ruresearchgate.net
The choice of catalyst is critical. Sulfidized transition metals, such as cobalt, supported on aluminum oxide have been shown to be particularly effective for this conversion, yielding more dimethyl sulfide compared to other catalysts. catalysis.ru
Catalytic Hydrogenation
The reaction of this compound with hydrogen over a catalyst, a process known as catalytic hydrogenation or hydrodesulfurization, is a significant industrial reaction, particularly in petroleum refining. reactor-resources.comrayeneh.com In this context, DMDS is widely used as a sulfiding agent to activate hydrotreating catalysts. reactor-resources.comrayeneh.com These catalysts, which typically contain molybdenum or tungsten promoted by cobalt or nickel, require their metal oxides to be converted into an active metal sulfide form. reactor-resources.comreactor-resources.com
When introduced into a reactor with hydrogen at elevated temperatures (e.g., starting at 188°C or 370°F), DMDS decomposes on the catalyst surface. reactor-resources.comrayeneh.com The reaction with hydrogen does not primarily yield dimethyl sulfide but instead cleaves both the sulfur-sulfur and carbon-sulfur bonds to produce hydrogen sulfide (H₂S) and methane (CH₄). reactor-resources.comresearchgate.net
The H₂S generated in-situ then reacts with the metal oxides on the catalyst, converting them to the active metal sulfides necessary for processes like hydrodesulfurization and hydrodenitrogenation. reactor-resources.comreactor-resources.com
| Reactants | Catalyst | Primary Products | Reference |
|---|---|---|---|
| This compound (DMDS) + Hydrogen (H₂) | CoMo/Alumina or NiMo/Alumina | Hydrogen Sulfide (H₂S) + Methane (CH₄) | reactor-resources.comresearchgate.net |
Role of Acid and Basic Sites in Catalysis
The catalytic conversion of this compound is highly dependent on the acidic and basic properties of the catalyst's surface. researchgate.netcatalysis.ru The distribution and strength of acid and basic sites can direct the reaction toward different products.
For the conversion of DMDS into methanethiol (a precursor to dimethyl sulfide), catalysts possessing both weak Lewis acid sites and strong basic sites have demonstrated the highest activity and selectivity. catalysis.ru The acidity of the catalyst support also plays a crucial role; activity generally increases with rising surface acidity. catalysis.ru However, catalysts with only weak protonic sites tend to show low activity. catalysis.ru
In related conversions of dialkyl disulfides to dialkyl sulfides, the most effective catalysts are those that contain a combination of moderate basic sites, strong Lewis acid sites, and a certain amount of strong protonic acid sites. researchgate.net The introduction of DMDS in processes like propane (B168953) dehydrogenation over a Pt-Sn-K/Al₂O₃ catalyst can influence coking reactions on the catalyst surface, which is related to the catalyst's active sites. acs.orgresearchgate.net The presence of water can also influence the reaction by inhibiting side reactions, such as the disproportionation of methanethiol, thereby enhancing selectivity towards its formation. catalysis.ru
Photochemical Transformations of this compound
This compound undergoes significant transformations when exposed to ultraviolet (UV) radiation. researchgate.netchemrxiv.org These photochemical processes are of fundamental interest as DMDS serves as a simple model for the more complex disulfide bonds found in proteins. researchgate.netrsc.orgresearchgate.net Upon UV irradiation, DMDS dissociation proceeds primarily through two competing pathways:
S-S Bond Cleavage : This pathway involves the breaking of the disulfide bond to produce two thiomethoxy radicals (CH₃S). researchgate.netacs.org Research indicates this is the dominant dissociation channel when DMDS is excited with wavelengths in the range of 248-267 nm. researchgate.netresearchgate.netacs.org
CH₃SSCH₃ + hν → 2 CH₃S•
C-S Bond Cleavage : This pathway involves the breaking of a carbon-sulfur bond, yielding a methyl perthiyl radical (CH₃SS•) and a methyl radical (CH₃•). researchgate.netacs.org
CH₃SSCH₃ + hν → CH₃SS• + CH₃•
The specific dissociation pathway and the resulting products are dependent on the excitation wavelength. While S-S bond scission is dominant at ~250-267 nm, studies at higher excitation energies (around 200 nm) reveal more complex photodissociation routes. researchgate.netchemrxiv.orgrsc.org At these shorter wavelengths, multiple excited electronic states (S₁-S₆) with significant Rydberg character are accessed, leading to novel fragmentation pathways and the potential production of excited thiomethoxy radicals. chemrxiv.orgrsc.orgresearchgate.net Calculations have also suggested a high probability of ultrafast intersystem crossing, a process not previously reported for this molecule. chemrxiv.org
| Excitation Wavelength | Primary Dissociation Pathway | Products | Reference |
|---|---|---|---|
| 248-267 nm | S-S bond cleavage (dominant) | 2 CH₃S• (thiomethoxy radicals) | researchgate.netacs.org |
| ~200 nm | Complex pathways involving multiple excited states | CH₃S•, CH₃SS•, CH₃• (including excited radicals) | chemrxiv.orgrsc.orgresearchgate.net |
Environmental Fate and Transport of Dimethyl Disulfide
Degradation Pathways in Environmental Compartments
The environmental fate of dimethyl disulfide (DMDS) is dictated by a series of degradation pathways that vary significantly across different environmental compartments, primarily soil and water. The persistence and transformation of this volatile sulfur compound are influenced by a combination of biotic and abiotic factors.
Soil Degradation Dynamics
This compound, when used as a soil fumigant, undergoes degradation through processes that are heavily dependent on the physicochemical and biological properties of the soil. Biodegradation has been identified as a primary route for the dissipation of DMDS in soil environments. nih.govresearchgate.net Studies have shown a significant difference in the degradation half-life of DMDS in non-sterile versus sterile soil, with degradation being much slower under sterile conditions. nih.govresearchgate.net This highlights the critical role of soil microorganisms in its breakdown.
The half-life of DMDS in soil can vary widely, with reported values ranging from as short as 0.3 days to as long as 6.66 days in non-sterile agricultural soils. researchgate.netnih.gov This variability underscores the influence of specific soil and environmental conditions on its persistence.
Soil pH and organic matter content are major factors that control the degradation rate of this compound. researchgate.net Generally, the degradation of DMDS is observed to be faster in alkaline soils compared to acidic soils. nih.govresearchgate.net This suggests that higher pH levels may favor the microbial populations or the chemical reactions responsible for its breakdown.
Conversely, higher organic matter content in soil tends to slow down the degradation of DMDS. researchgate.netnih.gov This is likely due to the increased sorption of DMDS to organic matter, which can reduce its bioavailability to degrading microorganisms. mdpi.com The addition of organic amendments to soil has been shown to restrain DMDS degradation, and this effect is more pronounced with higher doses of organic matter. researchgate.net
Table 1: Influence of Soil Properties on this compound (DMDS) Degradation
| Soil Property | Effect on DMDS Degradation Rate | Reference |
| pH | Faster in alkaline soils, slower in acidic soils. | nih.govresearchgate.netresearchgate.net |
| Organic Matter | Slower in soils with high organic matter content. | researchgate.netnih.gov |
This table provides a qualitative summary of the influence of soil pH and organic matter on DMDS degradation based on available research. Quantitative data relating specific pH values or organic matter percentages to precise degradation rates is complex and depends on the interplay of multiple soil factors.
Temperature and soil water content are critical environmental factors that influence the rate of this compound degradation. The degradation rate of DMDS generally increases with rising temperature. researchgate.net However, this trend may not be linear, as one study noted a decrease in the degradation rate when the temperature exceeded 35°C. researchgate.net The hydrolysis half-life of DMDS in aqueous solutions also demonstrates a clear temperature dependence, decreasing as the temperature increases. researchgate.net
Similarly, soil moisture content affects DMDS degradation, with the rate generally increasing with higher water content. researchgate.netnih.gov However, there appears to be an optimal range, as one study reported that when the soil water content was increased to 10%, the change in the degradation rate was not significant. researchgate.net Another study observed that as soil moisture content increased from 6% to 18%, the peak concentration and total residues of DMDS in the soil column decreased, suggesting that higher moisture can facilitate dissipation. nih.gov
Table 2: Effect of Temperature on the Hydrolysis Half-Life of this compound (DMDS) at pH 7
| Temperature (°C) | Half-Life (days) | Reference |
| 15 | 15.78 | researchgate.net |
| 25 | 10.81 | researchgate.net |
| 45 | 9.78 | researchgate.net |
| 65 | 7.72 | researchgate.net |
The application of chemical fertilizers can influence the degradation of this compound in soil, generally by restraining it. researchgate.net This inhibitory effect has been observed with various chemical fertilizers. researchgate.net However, exceptions have been noted, with amendments of sodium dihydrogen phosphate (B84403) and sodium thiosulfate (B1220275) not showing the same restraining effect on DMDS degradation. researchgate.net The overuse of nitrogen fertilizers, in particular, can lead to soil acidification, which in turn can slow down the degradation of DMDS. researchgate.netmdpi.com The addition of nitrogen-based chemicals like sodium nitrate (B79036) and sodium nitrite (B80452) has been investigated in the context of composting, where they were found to reduce the emission of DMDS. researchgate.net
In agricultural settings, the dissipation of this compound is a key factor in determining its efficacy as a soil fumigant and the potential for crop phytotoxicity. Field studies have demonstrated that DMDS dissipates relatively quickly in agricultural soils, though the rate varies depending on the location, soil type, and environmental conditions. nih.govnih.gov
The half-life of DMDS in agricultural soils has been reported to range from 1.35 to 6.49 days in field studies for cucumber cultivation in different provinces. nih.gov In another study focused on tomato cultivation under both greenhouse and open field conditions, the half-life of DMDS in soil ranged from 0.3 to 6.5 days. researchgate.net These studies highlight that the dissipation is a complex process influenced by a variety of environmental and soil-specific factors. nih.gov
Table 3: Dissipation Half-Life of this compound (DMDS) in Various Agricultural Soils
| Crop | Location/Soil Type | Year | Half-Life (days) | Reference |
| Cucumber | Shandong, China | 2015 | 4.47 | nih.gov |
| Cucumber | Shandong, China | 2016 | 2.49 | nih.gov |
| Cucumber | Jilin, China | 2015 | 3.07 | nih.gov |
| Cucumber | Jilin, China | 2016 | 6.49 | nih.gov |
| Cucumber | Hebei, China | 2015 | 2.10 | nih.gov |
| Cucumber | Hebei, China | 2016 | 1.35 | nih.gov |
| Tomato | Three different locations in China | - | 0.3 - 6.5 | researchgate.net |
This table compiles half-life data from field studies, illustrating the variability in DMDS dissipation under different agricultural conditions.
Aquatic Metabolism and Persistence
In aquatic environments, the persistence and metabolism of this compound are influenced by factors such as pH, temperature, and microbial activity. Hydrolysis is one of the abiotic degradation pathways for DMDS in water. Studies have shown that the rate of hydrolysis is influenced by both pH and temperature, with faster degradation occurring in neutral to mildly alkaline conditions and at higher temperatures. researchgate.net At 25°C, the hydrolysis half-lives of DMDS were reported to be 13.91, 10.81, and 10.52 days at pH 5, 7, and 9, respectively. researchgate.net However, another study conducted at 50°C concluded that DMDS was stable to hydrolysis in solutions of pH 4, 7, and 9 over a 5-day period.
The metabolism of DMDS in anoxic aquatic sediments is primarily a biological process. usgs.gov The addition of DMDS to such sediments has been shown to stimulate methane (B114726) production, indicating its use by methanogenic archaea. usgs.gov In these anaerobic environments, the metabolism of dimethyl sulfide (B99878) (a related compound) can lead to the transient appearance of methanethiol (B179389). usgs.gov Methanogenesis has been identified as a major mechanism for the consumption of dimethyl sulfide and methanethiol in freshwater sediments. nih.govresearchgate.net The degradation of DMDS in these environments is associated with sediment particles, where the responsible microbial populations, including methanogens and sulfate-reducing bacteria, are located. nih.gov
Aerobic Aquatic Metabolism
In aerobic aquatic environments, the degradation of this compound can be influenced by oxygen availability. Studies on slurries from freshwater sediments have shown that maximal aerobic degradation capacities are significantly higher than anaerobic ones, with rates of up to 4.95 nmol per ml of sediment slurry per hour. copernicus.org However, in environments with limited oxygen, such as unstirred sediments, aerobic degradation of DMDS is low. copernicus.orgnih.gov
Certain bacteria are capable of aerobically metabolizing DMDS. A denitrifying marine bacterium, identified as a Thiobacillus species, has been shown to grow on this compound as a substrate under aerobic conditions. frontiersin.org The apparent Michaelis-Menten constant (Km) for the aerobic degradation of dimethyl sulfide (a related compound) was found to be between 6 to 8 µM, which is comparable to values reported for Thiobacillus spp. and other methylotrophs. copernicus.orgnih.gov
Anaerobic Aquatic Metabolism
Under anaerobic conditions, this compound is also subject to microbial degradation. In anoxic freshwater sediments, the primary mechanism for DMDS consumption is methanogenesis. copernicus.orgnih.govnih.gov The maximal anaerobic degrading capacities have been measured at approximately 0.37 nmol per ml of sediment slurry per hour under a nitrogen atmosphere. copernicus.orgnih.gov In anoxic salt marsh sediments, DMDS is rapidly reduced to methanethiol by the local microflora, with an initial concentration being reduced by 50% in one to two days. nih.gov
A pure culture of a Thiobacillus species isolated from a marine microbial mat demonstrated the ability to grow on this compound anaerobically as a denitrifier. frontiersin.org The apparent Km values for anaerobic degradation of dimethyl sulfide were determined to be in the range of 3 to 8 µM. copernicus.orgnih.gov
Hydrolysis Kinetics in Buffered Aqueous Solutions
The hydrolysis of this compound is influenced by both pH and temperature. Research shows that the rate of hydrolysis increases with rising pH and temperature. copernicus.orgacs.org In buffered aqueous solutions at 25°C, the hydrolysis half-life of DMDS was found to be shorter in neutral or mildly alkaline conditions compared to acidic conditions. copernicus.orgacs.org Specifically, the half-lives were 13.91 days at pH 5, 10.81 days at pH 7, and 10.52 days at pH 9. copernicus.orgacs.org At a constant pH of 7, the hydrolysis half-life decreased as the temperature increased. copernicus.orgacs.org Other studies conducted at 50°C concluded that DMDS was stable to hydrolysis over a 5-day period in pH 4, 7, and 9 buffer solutions. copernicus.org The abiotic decomposition of DMDS in aqueous solutions under dark, oxygenated conditions is extremely slow, with a half-life estimated to be from thousands to hundreds of thousands of years, suggesting that other chemical, photochemical, and microbial processes are the dominant degradation pathways in natural aquatic systems. nih.gov
Table 1: Hydrolysis Half-Life of this compound at 25°C
| pH | Half-Life (days) |
|---|---|
| 5 | 13.91 |
| 7 | 10.81 |
| 9 | 10.52 |
Data sourced from Han et al., 2017. copernicus.orgacs.org
Table 2: Hydrolysis Half-Life of this compound at pH 7
| Temperature (°C) | Half-Life (days) |
|---|---|
| 15 | 15.78 |
| 25 | 10.81 |
| 45 | 9.78 |
| 65 | 7.72 |
Data sourced from Han et al., 2017. copernicus.orgacs.org
Microbial Decomposition in Aquatic Systems
Microbial activity is a significant factor in the decomposition of this compound in aquatic environments. Studies in natural water samples have shown that the rate of hydrolysis and biodegradation varies depending on the water source, with rates in a rice paddy field water sample being higher than in canal water and tap water. copernicus.orgacs.org Sterilization of these water samples confirmed the role of microorganisms, with biodegradation accounting for 21.52% of the degradation in paddy field water, 8.82% in Grand Canal water, and 4.08% in tap water. copernicus.org The presence of microorganisms that can degrade dimethyl sulfide and related compounds is widespread across various environments, including marine and freshwater sediments. researchgate.netresearchgate.net
Atmospheric Oxidation and Half-Life
This compound in the atmosphere is subject to oxidation by various photochemically produced radicals, which determines its atmospheric lifetime. The oxidation of DMDS is a source of sulfur dioxide and methane sulfonic acid, which are precursors to sulfuric acid and the formation of new atmospheric particles. researchgate.net
Reaction with Atmospheric Oxidants (e.g., OH, NO3)
The primary daytime oxidant for this compound is the hydroxyl radical (OH). The reaction with OH radicals is rapid, with a reported rate constant of 2.39 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 1.6 hours, assuming a typical atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³. nih.gov The initial reaction proceeds via OH addition. nih.gov
During the nighttime, the nitrate radical (NO₃) becomes a significant oxidant. The rate constant for the vapor-phase reaction of DMDS with nitrate radicals has been determined to be 7.39 x 10⁻¹³ cm³/molecule-sec at 25°C. nih.gov This results in a calculated atmospheric half-life of about 1.1 hours. nih.gov The reaction of DMDS with ground-state oxygen atoms is slower, with a rate constant of 1.02 x 10⁻¹⁰ cm³/molecule-sec at 25°C, leading to an estimated atmospheric half-life of about 3 days. nih.gov
Table 3: Atmospheric Half-Life of this compound with Various Oxidants
| Oxidant | Rate Constant (cm³/molecule-sec) at 25°C | Atmospheric Half-Life |
|---|---|---|
| Hydroxyl Radical (OH) | 2.39 x 10⁻¹⁰ | ~1.6 hours |
| Nitrate Radical (NO₃) | 7.39 x 10⁻¹³ | ~1.1 hours |
| Oxygen Atom (O) | 1.02 x 10⁻¹⁰ | ~3 days |
Data sourced from PubChem. nih.gov
Formation of Secondary Particulate Matter and Aerosols
The atmospheric oxidation of this compound contributes to the formation of secondary organic aerosols (SOA) and particulate matter. copernicus.orgresearchgate.netcopernicus.org The oxidation products, including sulfur dioxide (SO₂) and methane sulfonic acid (MSA), are key intermediates in the formation of sulfuric acid (H₂SO₄). researchgate.netcopernicus.org These low-volatility products can then participate in the formation and growth of new particles. copernicus.orglu.se
Chamber studies have demonstrated that the OH oxidation of DMDS leads to rapid aerosol formation. copernicus.orgcopernicus.org A significant fraction of the reacted sulfur, between 5% and 21%, ends up in the particle phase, with the highest yields observed under elevated nitrogen oxide (NO) conditions. copernicus.orgcopernicus.org The resulting aerosol is primarily composed of sulfate (B86663), methane sulfonic acid, and methanesulfinic acid. copernicus.orgcopernicus.org The formation of these aerosols occurs rapidly and does not necessarily involve the intermediate formation of SO₂. copernicus.orgcopernicus.org This process has implications for atmospheric chemistry and climate, as the resulting aerosols can act as cloud condensation nuclei. frontiersin.org
Mobility and Distribution in Environmental Matrices of this compound
This compound (DMDS) is a volatile organic compound used as a soil fumigant. nih.govherts.ac.uk Its movement and distribution in the environment are governed by a combination of its physical and chemical properties and interactions with different environmental compartments such as soil, water, and air.
Volatilization from Soil
The tendency of a chemical to move from soil or water into the air is known as volatilization, and it is a primary pathway for the environmental distribution of DMDS. nih.gov This is due to its high vapor pressure and a significant Henry's Law constant, which indicates a readiness to partition from water to air. nih.govnist.govepa.gov The vapor pressure of DMDS is reported as 29.0 mm Hg at 25°C, and its Henry's Law constant is 1.21 x 10⁻³ atm-m³/mole. nih.govepa.gov
Research indicates that the rate of DMDS volatilization from soil is heavily influenced by several factors:
Soil Type and Porosity : The desorption of DMDS, a precursor to volatilization, was found to be significantly faster in Wenshan soil compared to Shunyi and Suihua soils. nih.gov Increasing soil porosity can also accelerate emissions. nih.gov
Soil Moisture : The distribution and persistence of DMDS are negatively correlated with soil moisture content. researchgate.net An increase in soil moisture content from 3% to 12% (wt/wt) was shown to decrease the average desorption rate of DMDS by 40.0%. nih.gov Conversely, pesticides tend to vaporize more rapidly from wet soils than from dry ones. researchgate.net
Soil Bulk Density : An increase in soil bulk density from 1.1 to 1.3 g/cm³ led to a 20.1% decrease in the average desorption rate of DMDS within the first hour of ventilation. nih.gov
Studies have shown that a significant portion of DMDS desorption occurs rapidly after application, with one study noting that 92% of desorption happened in the first hour. nih.gov The rate of volatilization from a tidal marsh soil was measured to be between 0.1 to 0.4 ng (sulfur basis) per minute. nih.gov
Table 1: Physical Properties of this compound Influencing Volatilization
| Property | Value | Source |
|---|---|---|
| Vapor Pressure | 29.0 mm Hg @ 25 °C | epa.gov |
| Henry's Law Constant | 1.21 x 10⁻³ atm-m³/mole | nih.gov |
| Water Solubility | 1-10 g/L @ 20 °C | epa.gov |
Potential for Leaching to Groundwater
Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. The potential for a chemical to leach is often estimated by its soil adsorption coefficient (Koc). chemsafetypro.com A low Koc value suggests weak binding to soil particles and therefore higher mobility and a greater potential for leaching. chemsafetypro.com
This compound has an estimated Koc of 40, which suggests it has very high mobility in soil. nih.gov This high mobility classification indicates a potential for leaching into groundwater. herts.ac.uknih.gov In fact, DMDS has been detected in groundwater affected by landfill leachate. nih.gov
Concerns over groundwater contamination have led to specific use recommendations. For instance, after broadcast applications where treated areas are covered by tarps, the tarps must be sliced or removed only when rainfall is not expected within 12 hours to prevent rainfall from causing any remaining DMDS to leach into groundwater. epa.gov The behavior of other mobile organic compounds, such as N,N-dimethylsulfamide (DMS), demonstrates how persistent and mobile substances can leach through clay soils and be detected in groundwater years after application. dtu.dk
Runoff to Surface Water
Surface runoff is another potential transport pathway for DMDS from treated agricultural fields to adjacent water bodies. The U.S. Environmental Protection Agency (EPA) has identified surface runoff as a concern that requires management practices to mitigate risk. epa.gov The primary mitigation measure involves the timing of the removal or slicing of tarps used in fumigation. epa.gov Delaying tarp removal until there is no forecast of rain for at least 12 hours is intended to allow for dissipation of DMDS, thereby reducing the amount available to be transported by surface water runoff in the event of a subsequent rainfall. epa.gov
Adsorption to Soil/Sediment Particles
Adsorption is the process by which a chemical binds to soil or sediment particles. This process significantly affects a chemical's mobility, and therefore its potential to leach or move with runoff. chemsafetypro.com The adsorption of DMDS is generally low, which is consistent with its high mobility. nih.gov
The adsorption of DMDS is described by parameters such as the Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com Studies have measured these values across various soil types, showing that adsorption varies with soil composition. For example, in one study, the Freundlich adsorption K values ranged from 0.4 to 0.8, and the Koc values ranged from 19 to 46 for four different soil types. epa.gov
Key findings from adsorption research include:
Adsorption is influenced by soil properties, with the Henry coefficient (Kd) values in dry soil showing a strong positive correlation with soil pore size (<2 nm), while in moist soil, the correlation is stronger with the specific surface area (SSA). nih.gov
Soil microbes have been found to play an important role in the gas-phase sorption of DMDS. nih.gov In a 15-day test, sorption in sterilized soil was significantly lower (9-98 µg/g soil) than in non-sterilized soil (101-306 µg/g soil). nih.gov
The soil-water partition coefficient (K'f) for DMDS was found to range from 1.83 to 2.20 µg¹⁻¹/ⁿ mL¹/ⁿ g⁻¹ in tested soils. nih.gov
Table 2: Soil Adsorption Coefficients for this compound in Various Soils
| Soil Type | Freundlich Adsorption K (Kf) | Adsorption Koc (mL/g) | Source |
|---|---|---|---|
| Speyer Sandy Loam | 0.5 | 30 | epa.gov |
| Mechtildshausen Loam | 0.6 | 46 | epa.gov |
| Mussig Clay Loam | 0.4 | 19 | epa.gov |
| Bretagne Silt Loam | 0.8 | 43 | epa.gov |
| Estimated Koc (General) | Not Applicable | 40 | nih.gov |
Ecological and Biological Impacts of Dimethyl Disulfide
Ecotoxicological Studies
Ecotoxicological research has been conducted to determine the potential harm dimethyl disulfide may pose to non-target organisms in the environment. These studies are fundamental in establishing environmental quality standards and safe handling practices.
Toxicity to Aquatic Organisms
This compound has been shown to be toxic to aquatic life, with effects observed in both invertebrate and vertebrate species in freshwater and saltwater environments. cpchem.com It is classified as very toxic to aquatic life with long-lasting effects. cpchem.com
Studies on aquatic invertebrates have demonstrated the toxicity of this compound. For the freshwater invertebrate Daphnia magna (water flea), the 48-hour acute LC50 (the concentration lethal to 50% of the test population) has been determined. In a static-renewal test, the 48-hour LC50/EC50 was found to be 1.61 mg/L, leading to a classification of moderately toxic to this species. epa.gov Another study reported a 48-hour LC50 of 1.82 mg/L for Daphnia magna under semi-static test conditions. cpchem.com
In saltwater environments, the acute toxicity to the mysid shrimp (Americamysis bahia) has been evaluated. A 96-hour static-renewal test resulted in an LC50 of 4.9 mg/L, categorizing this compound as moderately toxic to this species. epa.gov The No-Observed-Adverse-Effect Concentration (NOAEC) in this study was determined to be 2.5 mg/L. epa.gov For the eastern oyster (Crassostrea virginica), a 96-hour flow-through study on shell deposition identified a No-Observed-Adverse-Effect Concentration (NOAEC) of 3.01 mg ai/L. epa.gov
Toxicity of this compound to Aquatic Invertebrates
| Organism | Environment | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Daphnia magna (Water Flea) | Freshwater | 48 hours | LC50 | 1.82 | cpchem.com |
| Daphnia magna (Water Flea) | Freshwater | 48 hours | LC50/EC50 | 1.61 | epa.gov |
| Americamysis bahia (Mysid Shrimp) | Saltwater | 96 hours | LC50 | 4.9 | epa.gov |
| Americamysis bahia (Mysid Shrimp) | Saltwater | 96 hours | NOAEC | 2.5 | epa.gov |
| Crassostrea virginica (Eastern Oyster) | Saltwater | 96 hours | NOAEC (shell deposition) | 3.01 | epa.gov |
The early life stages of fish are often particularly sensitive to chemical contaminants. For freshwater fish, a 96-hour acute toxicity test on rainbow trout (Oncorhynchus mykiss) under static conditions determined an LC50 of 0.97 mg/L. cpchem.com
For saltwater fish, an early life-stage study was conducted on the sheepshead minnow (Cyprinodon variegatus). This 38-day test, following OECD Test Guideline 210, established a No-Observed-Effect Concentration (NOEC) of 0.47 mg/L. cpchem.com General early life-stage toxicity in fish can manifest as reduced heart rate, yolk sac and pericardial edemas, and morphological abnormalities. researchgate.netnih.gov
Early Life-stage and Acute Toxicity of this compound to Fish
| Organism | Environment | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | Freshwater | 96 hours | LC50 | 0.97 | cpchem.com |
| Cyprinodon variegatus (Sheepshead Minnow) | Saltwater | 38 days | NOEC | 0.47 | cpchem.com |
Toxicity to Terrestrial Organisms
The effects of this compound are not limited to the aquatic environment. Studies have also been conducted to assess its toxicity to terrestrial animals, including birds and mammals.
Avian species can be exposed to pesticides through various routes, including the ingestion of contaminated food or water. mdpi.com An acute oral toxicity study was performed with the Northern Bobwhite quail (Colinus virginianus). epa.gov The study determined the median lethal dose (LD50), which is the dose required to kill half the members of a tested population after a specified test duration.
Avian Acute Oral Toxicity of this compound
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Colinus virginianus (Northern Bobwhite) | LD50 | 1.73 mg/L | epa.gov |
The toxicity of this compound following ingestion has been evaluated in mammalian models, primarily using rats. An acute oral toxicity study in female rats, following OECD Test Guideline 423, determined the LD50 to be between >300 and <500 mg/kg of body weight. cpchem.com Another study reported an oral LD50 in male and female rats of 190 mg/kg. In mice, an LD50 of 1,250 mg/kg has been reported. oup.com
Mammalian Acute Oral Toxicity of this compound by Ingestion
| Organism | Sex | Endpoint | Value (mg/kg) | Reference |
|---|---|---|---|---|
| Rat | Female | LD50 | >300 - <500 | cpchem.com |
| Rat | Male and Female | LD50 | 190 | |
| Mouse | Not Specified | LD50 | 1,250 | oup.com |
Interactions with Microbial Communities
This compound (DMDS) plays a significant role in microbial ecology, acting as both a substrate for certain microorganisms and a stressor that can alter community structures. Its presence in various environments, from agricultural soils to industrial bioreactors, prompts a range of microbial responses, including adaptation, degradation, and shifts in population dynamics. The interactions are complex, with outcomes dependent on the microbial species present, environmental conditions, and the concentration of the compound.
Impact on Soil Bacterial Diversity
The application of this compound as a soil fumigant can significantly influence the composition and diversity of soil microbial communities. As a biogenic fumigant, DMDS can alter the balance between pathogenic and beneficial microorganisms. mdpi.com For instance, studies have shown that fumigation with DMDS, particularly when combined with other agents like chloropicrin (B1668804) and metham sodium, can substantially reduce the abundance of pathogenic fungi such as Fusarium oxysporum and Mortierella. mdpi.com Concurrently, such treatments can lead to an increase in the relative abundance of beneficial species, including bacteria from the genus Bacillus and fungi like Trichoderma. mdpi.com
Table 1: Degradation Half-Life of this compound in Various Soils
| Soil Type | Condition | Half-Life (days) |
|---|---|---|
| Soil A | Non-sterile | 1.05 |
| Soil A | Sterile | 22.67 |
| Soil B | Non-sterile | 6.66 |
| Soil B | Sterile | 12.63 |
Data sourced from incubation experiments assessing DMDS degradation kinetics. nih.gov
Microbial Degradation Pathways (e.g., Thiobacillus thioparus)
Certain microorganisms are capable of utilizing this compound as a source of energy and sulfur. Chemolithoautotrophic bacteria, such as strains of Thiobacillus thioparus, have been identified as efficient degraders of DMDS and other volatile sulfur compounds. researchgate.netnih.govasm.org These bacteria can oxidize DMDS, converting it into less harmful inorganic compounds. nih.govasm.org The degradation process involves a series of specific enzymatic reactions. researchgate.net
The initial step in the aerobic degradation of DMDS by bacteria like Thiobacillus thioparus is its reductive cleavage. researchgate.net The disulfide bond (S-S) in the DMDS molecule is broken, yielding two molecules of methanethiol (B179389) (MT). researchgate.netresearchgate.net This reaction is a critical prerequisite for the subsequent oxidative steps that generate energy for the microorganism. researchgate.net
Following the reduction to methanethiol, a cascade of oxidative enzymes comes into play. researchgate.net An MT oxidase enzyme acts on methanethiol, oxidizing it to produce formaldehyde (B43269), hydrogen peroxide, and sulfide (B99878). researchgate.netoup.com The resulting formaldehyde is then further oxidized to formate (B1220265) by formaldehyde dehydrogenase, and subsequently to carbon dioxide by formate dehydrogenase. researchgate.net This complete oxidation of the methyl group to CO2 contributes to the energy yield for the autotrophic bacterium. researchgate.net
The oxidation of methanethiol by MT oxidase generates hydrogen peroxide (H₂O₂), a reactive oxygen species that can be toxic to the cell. researchgate.net Therefore, the role of catalase is essential for the detoxification of this harmful byproduct. researchgate.netresearchgate.net Catalase efficiently catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from oxidative damage and allowing the degradation pathway to proceed. researchgate.netmdpi.com The sensitivity of DMDS-grown cells to catalase inhibitors underscores the enzyme's critical function in this metabolic process. researchgate.netresearchgate.net
Table 2: Key Enzymes in the Microbial Degradation of this compound
| Enzyme | Substrate | Products | Function |
|---|---|---|---|
| DMDS Reductase | This compound | Methanethiol | Initial reductive cleavage of the disulfide bond. researchgate.net |
| MT Oxidase | Methanethiol | Formaldehyde, H₂S, H₂O₂ | Oxidation of the methyl group and release of sulfide. researchgate.net |
| Formaldehyde Dehydrogenase | Formaldehyde | Formate | Oxidation of formaldehyde. researchgate.net |
| Formate Dehydrogenase | Formate | Carbon Dioxide | Final oxidation of the carbon moiety. researchgate.net |
| Catalase | Hydrogen Peroxide | Water, Oxygen | Detoxification of harmful peroxide byproduct. researchgate.netresearchgate.net |
Influence on Sulfur Formation and Microbial Community Composition during H₂S Removal
In biological systems designed for hydrogen sulfide (H₂S) removal, such as those used in sour gas treatment, the presence of organosulfur compounds like DMDS can significantly alter both the process efficiency and the underlying microbial community. researchgate.netwur.nl Under oxygen-limiting conditions, haloalkaliphilic sulfur-oxidizing bacteria (SOB) typically oxidize most of the sulfide to elemental sulfur, with a smaller fraction being converted to sulfate (B86663). researchgate.netwur.nl
The introduction of DMDS into these systems has been shown to inhibit the biological oxidation of sulfide to sulfate. researchgate.netwur.nl This inhibition leads to a substantial increase in the selectivity towards elemental sulfur, with sulfur formation accounting for as high as 96 mol% of the converted sulfide. researchgate.netwur.nl This effect is attributed to a chemical reaction between sulfide and DMDS that forms methanethiol and dimethyl trisulfide. researchgate.netwur.nl
Furthermore, the presence of DMDS acts as a selective pressure on the microbial community. Research has observed a distinct shift in the dominant bacterial species in response to DMDS. researchgate.netwur.nl The typically dominant species, Thioalkalivibrio sulfidiphilus, is reduced in abundance. researchgate.net In its place, a more DMDS-tolerant species, Thioalkaibacter halophilus, becomes dominant. researchgate.netwur.nl This shift reflects an adaptation of the microbial community to the presence of the inhibitory compound, with Thioalkaibacter halophilus exhibiting a 50% inhibition coefficient at a DMDS concentration of 2.37 mM. researchgate.netwur.nl
Table 3: Effect of this compound on H₂S Biodesulfurization
| Parameter | Observation |
|---|---|
| Sulfate Formation | Significantly inhibited by DMDS addition. researchgate.netwur.nl |
| Elemental Sulfur Formation | Increased to 96 mol% of consumed sulfide. researchgate.netwur.nl |
| Dominant Microbial Species (Control) | Thioalkalivibrio sulfidiphilus. researchgate.netwur.nl |
| Dominant Microbial Species (with DMDS) | Thioalkaibacter halophilus. researchgate.netwur.nl |
| 50% Inhibition Coefficient (IC₅₀) for T. halophilus | 2.37 mM DMDS. researchgate.netwur.nl |
Production by Microorganisms
This compound is a volatile organic compound that is widely produced by a diverse range of microorganisms, including bacteria and fungi. wikipedia.orgnih.gov Its production is often a result of the microbial breakdown of sulfur-containing compounds. researchgate.net
A variety of bacterial genera have been identified as producers of DMDS. Research has isolated DMDS-forming bacteria from activated sludge, identifying them as belonging to the genera Lactobacillus, Corynebacterium, Pseudomonas, and Alcaligenes. nih.govasm.org Specific species such as Pseudomonas acidovorans, Pseudomonas alcaligenes, Pseudomonas pseudoalcaligenes, Pseudomonas testosteroni, Alcaligenes faecalis, Alcaligenes denitrificans, and Alcaligenes odorans have been shown to form DMDS from precursors like DL-methionine and S-methyl-L-cysteine. nih.govasm.orgresearchgate.net The naturally associated root bacterium Bacillus sp. B55 is another notable producer, emitting DMDS which can be assimilated by plants. nih.govnih.gov Other bacteria known to produce DMDS include Stenotrophomonas maltophilia and Pseudomonas fluorescens. researchgate.netnih.gov
Fungi are also significant producers of DMDS. wikipedia.org For instance, the decomposition of certain algae, such as the dinoflagellate Peridinium gatunense, has been linked to the formation of DMDS in aquatic environments. researchgate.net The production of DMDS by microorganisms is a key process in the biogeochemical cycling of sulfur and contributes to the characteristic odors of microbial decomposition. researchgate.netoup.com
Table 2: Examples of DMDS-Producing Microorganisms
| Microorganism Genus/Species | Environment/Source | Reference |
|---|---|---|
| Alcaligenes faecalis | Symbiotic with Oscheius spp. nematodes | researchgate.net |
| Bacillus sp. B55 | Associated with Nicotiana attenuata roots | nih.govnih.gov |
| Corynebacterium spp. | Activated sludge, Human axilla | researchgate.netnih.govasm.org |
| Lactobacillus spp. | Activated sludge | nih.govasm.org |
| Pseudomonas spp. | Activated sludge | nih.govasm.org |
| Microbacterium and Arthrobacter | Wheat rhizosphere | nih.govasm.org |
| Peridinium gatunense (Algae) | Freshwater lake | researchgate.net |
Plant-Dimethyl Disulfide Interactions
Effects on Vegetative Vigor
This compound exhibits a dual effect on plant vegetative vigor, which is dependent on various factors including plant species, sulfur availability in the soil, and the concentration of DMDS.
In some cases, DMDS promotes plant growth. For tomato plants, treatment with DMDS resulted in a significant increase in fresh weight, dry weight, root and shoot length, leaf area, and chlorophyll (B73375) content. nih.gov When tomato plants infected with the pathogen Sclerotinia minor were treated with DMDS, growth parameters improved by approximately 1.2-fold compared to untreated, infected plants. nih.govresearchgate.net Similarly, DMDS released by the bacterium Bacillus sp. B55 promotes the growth of Nicotiana attenuata, particularly under sulfur-limiting conditions. nih.govnih.gov The plant can absorb and assimilate the sulfur from DMDS, which is beneficial when inorganic sulfur is scarce. nih.gov For wild-type N. attenuata, only sulfur-starved seedlings showed growth benefits from DMDS exposure. nih.gov In potato plants, growth was reported to be better in soils treated with various concentrations of DMDS.
Conversely, high concentrations of DMDS can be phytotoxic. In tests with tomato seedlings, DMDS showed some toxicity when seedlings were transplanted immediately after soil treatment, though this effect dissipated when transplanting was delayed by five days. Fumigation of Arabidopsis seedlings with DMDS has been reported to suppress growth regardless of the concentration applied. nih.gov
Induction of Systemic Resistance in Host Plants
This compound acts as an elicitor of induced systemic resistance (ISR) in plants, enhancing their defenses against a range of pathogens. researchgate.netnih.gov This volatile compound, often produced by plant growth-promoting rhizobacteria (PGPR) like Bacillus cereus C1L, can trigger a defense response in the plant without direct contact with the pathogen. researchgate.net
Application of DMDS has been shown to significantly protect plants such as tobacco and corn against fungal diseases caused by Botrytis cinerea and Cochliobolus heterostrophus, respectively. researchgate.net In tomato plants, DMDS not only has direct antifungal activity against Sclerotinia minor but also induces systemic resistance, reducing disease symptoms. nih.govnih.govresearchgate.net The mechanism involves priming the plant's defense system. For instance, exposure of orange plants to DMDS from guava plants activated defense responses that boosted their resistance to the Asian citrus psyllid. mdpi.com This suggests that DMDS can function as a signal in plant-plant communication, preparing neighboring plants for potential attacks. mdpi.com
A key mechanism behind the induction of systemic resistance by this compound is the upregulation of specific defense-related genes. mdpi.com Research has consistently shown that exposure to DMDS leads to the increased expression of pathogenesis-related (PR) genes, particularly PR1 and PR5. researchgate.netnih.govresearchgate.net
In tomato plants, the overexpression of PR1 and PR5 following DMDS treatment suggests the involvement of the salicylic (B10762653) acid (SA) signaling pathway in the induced resistance against Sclerotinia minor. nih.govnih.govresearchgate.net Similarly, in Nicotiana benthamiana, DMDS was identified as an elicitor of ISR against Botrytis cinerea, and its mechanism is linked to the activation of defense genes. nih.gov Exposure of orange plants to DMDS also resulted in the upregulation of SA-regulated genes, including PR1, which was consistent with an increase in SA levels and enhanced resistance to herbivores. mdpi.com The activation of these genes is a hallmark of a primed defense state, allowing the plant to mount a faster and stronger response upon pathogen attack. mdpi.comnih.gov
Involvement of Salicylic Acid Pathway
This compound (DMDS) has been shown to induce systemic resistance in plants, with evidence pointing to the activation of the salicylic acid (SA) signaling pathway. nih.govmdpi.com Exposure of tomato plants to DMDS led to the significant upregulation of defense-related genes, particularly the pathogenesis-related genes PR1 and PR5. nih.govresearchgate.net The overexpression of these specific genes is a well-known marker for the activation of the SA pathway, suggesting its involvement in the induced systemic resistance against fungal pathogens. nih.govmdpi.com
Similarly, studies on orange plants exposed to DMDS revealed a differential elevation of SA levels. mdpi.com This increase in SA content was consistent with the upregulation of SA-regulated genes, including phenylalanine ammonia (B1221849) lyase (PAL), salicylate-O-methyl transferase (SMT), and PR1. mdpi.com Research on tomato plants treated with DMDS also noted that the upregulation of PR1 and PR5 indicated the induction of systemic resistance mediated by the SA signaling pathway. researchgate.net This body of evidence suggests that DMDS can trigger a plant's innate defense mechanisms, priming it for a more robust response to pathogen attacks through the salicylic acid-dependent defense pathway. nih.govmdpi.comiobc-wprs.org
Plant Growth Promotion
Volatile DMDS has demonstrated significant plant growth-promoting (PGP) activities. nih.govresearchgate.net It can enhance plant growth, especially in sulfur-limiting conditions, by improving nutrient availability. researchgate.netnih.govnih.gov For instance, the bacterium Bacillus sp. B55, which produces a blend of volatile organic compounds (VOCs) dominated by DMDS, has been shown to promote the growth of Nicotiana attenuata seedlings. nih.govnih.gov The mechanism involves DMDS enhancing the availability of reduced sulfur, which is then assimilated by the plant and incorporated into proteins. nih.govnih.gov
Inhibition of Plant Growth at High Doses
While DMDS can promote plant growth at certain concentrations, it exhibits inhibitory effects at high doses. nih.gov Research on Nicotiana attenuata seedlings demonstrated a clear dose-dependent effect. nih.gov In one study, the application of 2000 µg of DMDS resulted in the complete inhibition of seed germination and subsequent seedling growth. nih.gov This indicates that the beneficial effects of DMDS on plant growth are constrained to a specific concentration range, beyond which it becomes phytotoxic.
Entomological and Nematological Activity
This compound is recognized for its potent activity against various pests, notably as a nematicide for controlling soil-borne nematodes.
Nematicidal Efficacy against Various Nematode Species (e.g., Meloidogyne incognita, Heterodera spp., Globodera spp.)
This compound has proven to be a broad-spectrum nematicide with high efficacy against numerous economically important plant-parasitic nematodes. plos.orgplos.orgherts.ac.uk Extensive research has confirmed its effectiveness against the root-knot nematode, Meloidogyne incognita, a significant pest in various horticultural crops. plos.orgnih.govresearchgate.netmdpi.comscispace.com Field trials in Italy have also demonstrated its efficacy against the cyst nematode Heterodera carotae on carrots. ishs.org
DMDS is considered a promising alternative to other soil fumigants like methyl bromide. plos.orgnih.gov Its mode of action involves disrupting the mitochondrial activity of the nematode's neurons. scispace.com It has been successfully used to control nematode populations in a variety of crops, including tomatoes, cucumbers, strawberries, and carrots, under both protected and open-field conditions. plos.orgplos.orgishs.orgmdpi.com The European Food Safety Authority (EFSA) has reviewed its use as a nematicide on carrots and tomatoes. europa.eu
Dose-Response Relationships
The nematicidal activity of DMDS is directly related to its concentration. Laboratory studies have established dose-response relationships and determined the lethal concentrations (LC50) required to control nematode populations. For the second-stage juveniles (J2) of Meloidogyne incognita, the LC50 value for DMDS was determined to be 19.28 mg/L using an immersion method. researchgate.netmdpi.com
Another study comparing different fumigation methods reported varying LC50 values for DMDS against M. incognita:
Direct Fumigation (Dessicator Method): 0.086 mg/L plos.orgnih.govnih.gov
Direct Contact (Small Tube Method): 29.865 mg/L plos.orgnih.govnih.gov
Soil Fumigation Method: 6.438 mg/L plos.orgnih.govnih.gov
These results highlight that the efficacy and required dosage can be influenced by the application method.
**Table 1: LC50 Values of this compound against *Meloidogyne incognita***
| Method | LC50 Value (mg/L) | Citation |
|---|---|---|
| Immersion Method | 19.28 | researchgate.net, mdpi.com |
| Direct Fumigation (Dessicator) | 0.086 | plos.org, nih.gov, nih.gov |
| Direct Contact (Small Tube) | 29.865 | plos.org, nih.gov, nih.gov |
| Soil Fumigation | 6.438 | plos.org, nih.gov, nih.gov |
Field Efficacy in Crop Protection
Field trials have consistently demonstrated the high efficacy of DMDS in protecting crops from nematode infestations, leading to significant reductions in disease symptoms and increases in yield. plos.orgnih.gov
In field trials on tomatoes in Beijing, DMDS applied at rates of 10–100 g/m² showed excellent efficacy of 80%–94% against root-knot nematodes. plos.orgplos.orgnih.gov Similarly, applications on cucumber effectively controlled nematodes, with DMDS treatments at 60, 80, and 100 g/m² showing no significant difference in nematode control compared to methyl bromide. plos.orgnih.gov In another study, DMDS applied at 40 and 80 g/m² significantly reduced the root gall index of tomato plants. nih.gov
A long-term study in Bulgaria on protected cucumbers reported a nematicidal efficacy of 96% and a yield increase of 65.5% in the first crop cycle after DMDS fumigation. mdpi.com The beneficial effects were observed to be long-lasting, with an 80% efficacy and 100% yield increase in the second cucumber crop without further treatment. mdpi.com In Italy, DMDS treatment on carrots significantly reduced the M. incognita soil population and increased marketable yield to 9.7 kg/m ², compared to 3.9 kg/m ² in the untreated control. ishs.org
Table 2: Summary of Field Efficacy of this compound against Nematodes
| Crop | Location | Key Findings | Citation |
|---|---|---|---|
| Tomato | Beijing, China | 80%-94% efficacy against root-knot nematode at 10-100 g/m². | plos.org, nih.gov, plos.org |
| Cucumber | China | Significantly reduced root galling index; efficacy comparable to methyl bromide. | plos.org, nih.gov |
| Cucumber | Bulgaria | 96% nematicidal efficacy and 65.5% yield increase in the first crop. | mdpi.com |
| Carrot | Italy | Significantly decreased M. incognita soil population; increased marketable yield from 3.9 to 9.7 kg/m². | ishs.org |
| Tomato | Hungary | Significantly reduced root-gall index compared to untreated control. | nih.gov |
Insecticidal Activity
This compound exhibits potent insecticidal properties through a neurotoxic mode of action. researchgate.netherts.ac.uk This neurotoxicity stems from a multi-faceted attack on the insect's nervous and cellular energy systems.
A primary target of DMDS in insects is the mitochondrial respiratory chain, mirroring its effect in nematodes. researchgate.netherts.ac.uk
Inhibition of Complex IV: Studies have confirmed that DMDS inhibits the mitochondrial respiratory chain complex IV, also known as cytochrome oxidase. researchgate.netherts.ac.uk This inhibition disrupts the electron transport chain, leading to a subsequent decrease in the intracellular concentration of ATP. researchgate.netherts.ac.uk
The reduction in cellular ATP levels directly triggers further neurotoxic effects by modulating the activity of specific ion channels. researchgate.net
Potassium Channel Blockage and Activation: The decrease in intracellular ATP activates ATP-sensitive potassium channels (K-ATP) in neurons. researchgate.netherts.ac.uknih.gov This activation leads to membrane hyperpolarization and a reduction in neuronal activity. researchgate.netherts.ac.uk Furthermore, DMDS has been shown to affect calcium-activated potassium currents (IKCa). exlibrisgroup.com It reduces the amplitude of both the peak transient and sustained components of the total potassium current. exlibrisgroup.com
Intracellular Calcium Modulation: Research on cockroach dorsal unpaired median (DUM) neurons demonstrated that DMDS induces a rise in intracellular calcium concentration ([Ca2+]i). exlibrisgroup.com This effect is initiated by a calcium influx through transient receptor potential (TRP)gamma channels. exlibrisgroup.com The elevated intracellular calcium, in turn, modulates the activity of the aforementioned calcium-activated potassium channels. exlibrisgroup.com
The following table summarizes the key insecticidal effects of this compound at the cellular level.
Table 1: Summary of Insecticidal Mechanisms of this compound| Mechanism | Target | Resulting Effect | Reference |
|---|---|---|---|
| Mitochondrial Dysfunction | Cytochrome Oxidase (Complex IV) | Inhibition of cellular respiration, decrease in intracellular ATP. | researchgate.net, herts.ac.uk |
| Ion Channel Modulation | ATP-sensitive potassium channels (K-ATP) | Activation leading to neuronal hyperpolarization and reduced activity. | researchgate.net, nih.gov, herts.ac.uk |
| Calcium-activated potassium currents (IKCa) | Reduction in current amplitude. | exlibrisgroup.com | |
| Calcium Signaling | Transient Receptor Potential (TRP)gamma channels | Induces a rise in intracellular calcium concentration. | exlibrisgroup.com |
Fungicidal Activity against Soil-borne Fungi
This compound has demonstrated broad-spectrum fungicidal activity against several significant soil-borne plant pathogenic fungi, including Sclerotinia minor, Fusarium spp., and Phytophthora spp. nih.govresearchgate.netresearchgate.net
DMDS effectively suppresses the growth and development of pathogenic fungi.
Sclerotinia minor : Volatile DMDS shows strong fungicidal activity by inhibiting mycelial growth. nih.govresearchgate.netnih.gov Studies have reported a growth reduction of over 70% within a few days of exposure. nih.gov Furthermore, DMDS significantly affects the formation of sclerotia—the hardened survival structures of the fungus. nih.govresearchgate.netnih.gov It not only reduces the number of sclerotia formed but also renders them non-viable with abnormal shapes and sizes. nih.gov The germination of existing sclerotia is also inhibited by up to 99%. nih.gov
Fusarium spp. : DMDS shows a dose-dependent inhibition of mycelial growth in species such as Fusarium culmorum and Fusarium graminearum. researchgate.netnih.gov Greenhouse trials have also confirmed that DMDS can sharply reduce the colony-forming units of Fusarium spp. in soil. researchgate.net
Phytophthora spp. : In greenhouse trials, DMDS has been shown to effectively reduce the population of Phytophthora spp. in the soil. researchgate.net
The table below details the inhibitory effects of this compound on the growth of various fungal pathogens.
Table 2: Inhibitory Effects of this compound on Fungal Pathogens| Fungal Genus | Observed Effect | Reference |
|---|---|---|
| Sclerotinia | Inhibition of mycelial growth; Inhibition of sclerotia formation and germination. | nih.gov, nih.gov, researchgate.net |
| Fusarium | Dose-dependent inhibition of mycelial growth; Reduction in soil colony-forming units. | nih.gov, researchgate.net, researchgate.net |
| Phytophthora | Reduction in soil colony-forming units. | researchgate.net |
A key mechanism of DMDS's fungicidal action, particularly studied in Sclerotinia minor, is the disruption of cell membrane integrity and the inhibition of a crucial component of the fungal cell membrane. nih.govnih.govnih.gov
Damage to Fungal Cell Membranes: Exposure to DMDS leads to morphological and ultrastructural changes in the fungal cell membrane of S. minor. nih.govnih.govnih.gov This damage compromises membrane integrity, which can be observed through increased uptake of dyes like propidium (B1200493) iodide that are normally excluded from healthy cells. nih.gov This disruption of the plasma membrane is a significant factor in the loss of fungal viability and pathogenicity. nih.govnih.govnih.gov
Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is the primary sterol in fungal membranes, essential for maintaining membrane fluidity, integrity, and function. nih.govnih.gov DMDS has been shown to significantly interfere with its production. The ergosterol content in S. minor was reduced by up to 80% following DMDS treatment. researchgate.net This is achieved by downregulating the expression of the lanosterol (B1674476) 14α-demethylase gene (CYP51), a key enzyme in the ergosterol biosynthesis pathway and a common target for fungicides. nih.govresearchgate.net
Analytical Methodologies for Dimethyl Disulfide
Chromatographic Techniques
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly effective and validated method for the determination of DMDS residues in complex matrices like soil and crops. nih.govnih.gov This technique offers enhanced selectivity by using a second stage of mass analysis, which helps to eliminate matrix interferences that can be problematic in single quadrupole GC-MS analysis. manchester.ac.uk
For the analysis of DMDS in cucumbers and soil, a validated GC-MS/MS method has been developed. nih.govnih.gov The sample preparation for this method involves extracting the target compound from cucumber and soil samples using dichloromethane (B109758) as the solvent. nih.govmdpi.com To clean up the samples and remove interfering substances, a combination of multi-walled carbon nanotubes (MWCNT) and biochar is utilized. nih.govmdpi.com The instrumental analysis is typically performed on a GC system equipped with a capillary column, such as a DB-5MS, and a tandem mass spectrometer. nih.gov Helium is commonly used as the carrier gas. nih.gov The mass spectrometer is operated in electron ionization (EI) mode, and detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. manchester.ac.ukshimadzu.com This robust methodology ensures reliable quantification of DMDS residues, which is essential for assessing its dissipation behavior in agricultural environments. nih.govmdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful tool for both the qualitative and quantitative analysis of volatile compounds like DMDS in water samples. researchgate.netymaws.com To enhance the detection of trace levels of DMDS, pre-concentration techniques are often employed. One such technique is purge-and-trap, which involves purging the volatile compounds from the water sample with an inert gas and trapping them on a sorbent material before introducing them to the GC-MS system. researchgate.net This approach significantly improves the sensitivity of the method. researchgate.net
A novel and practical method for determining DMDS in tap and source water utilizes purge-and-trap coupled to GC-MS. researchgate.net This method addresses challenges specific to tap water analysis, such as the presence of disinfectants. researchgate.net The mass spectrometer, operating in electron ionization mode, provides definitive identification of the compound. shimadzu.com The combination of GC for separation and MS for detection allows for both identification and quantification of DMDS, making it a reliable method for monitoring drinking water quality. researchgate.netymaws.com Simplified GC-MS methods have also been developed using techniques like the QuEChERS method combined with liquid-liquid extraction for determining DMDS levels in matrices such as tomatoes and soil. nih.gov
Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography and a flame photometric detector (FPD) is a simple, stable, and reliable method for analyzing volatile sulfur compounds, including DMDS, in water samples. mdpi.com This solvent-free technique combines sampling and pre-concentration into a single step, where a coated fiber is exposed to the headspace above the water sample to adsorb the analytes. mdpi.comresearchgate.net The FPD is highly selective for sulfur-containing compounds, making it particularly suitable for this analysis. researchgate.net
In a developed method for analyzing dimethyl sulfides in freshwater lakes, a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) extraction fiber was found to be optimal. mdpi.comresearchgate.net The efficiency of the extraction is influenced by several factors, including temperature, pH, ionic strength, and sample volume. mdpi.com Optimized conditions for one study included an extraction temperature of 50°C and an extraction time of 87 minutes. mdpi.com Following thermal desorption of the analytes from the fiber in the GC inlet, separation is achieved on a capillary column, and detection is performed by the FPD operating in sulfur mode. mdpi.com This method achieves low detection limits in the nanogram-per-liter range, making it suitable for monitoring trace levels of DMDS in eutrophic freshwater bodies. mdpi.comresearchgate.net
Sample Preparation and Preservation Protocols
Proper sample preparation and preservation are critical for the accurate analysis of the volatile compound dimethyl disulfide. For soil and crop samples like cucumbers, a common procedure involves blending the sample, followed by extraction with an organic solvent such as dichloromethane. nih.govmdpi.com Purification agents are often added to the extraction vial to minimize matrix effects. nih.gov For air sampling, DMDS can be collected on sorbent tubes containing materials like coconut charcoal. epa.gov These tubes are then typically extracted with a solvent like methyl acetate. epa.govepa.gov After collection, samples are often stored frozen at temperatures around -20°C to prevent degradation or loss of the analyte before analysis. nih.govepa.gov
For water samples, especially tap water containing residual disinfectants, preservation is crucial. researchgate.net Preservatives are added to quench the disinfectant and prevent it from reacting with and degrading the DMDS. researchgate.net The samples are typically collected in glass flasks, stored at 4°C, and analyzed within 24 hours to ensure the integrity of the results. researchgate.net When using headspace analysis, adding salt to the aqueous sample can increase the extraction efficiency by increasing the ionic strength of the solution. researchgate.net
Method Validation and Performance Characteristics (e.g., Detection Limits, Recoveries, Precision)
The reliability of analytical methods for this compound is established through rigorous validation, which assesses parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). nih.gov
For the GC-MS/MS analysis of DMDS in cucumber and soil, the method has shown excellent linearity, with a regression correlation coefficient (R²) of 0.9996. nih.govresearchgate.net The LOQ for this method was established at 0.05 mg/kg, with a corresponding LOD of 0.015 mg/kg. nih.govresearchgate.net Recoveries for DMDS in cucumber and soil were in the range of 84.0–101.5% and 84.3–98.7%, respectively. nih.gov The precision was also high, with RSDs between 0.5–6.5% for cucumber and 0.7–4.9% for soil. nih.govnih.gov
In the analysis of water samples by purge-and-trap GC-MS, the method demonstrated good linearity with correlation coefficients (r) ranging from 0.9990 to 0.9999. researchgate.net The method detection limit (MDL) and LOQ were 3 ng/L and 10 ng/L, respectively. researchgate.net Recoveries for DMDS ranged from 81.2% to 120%, with RSDs between 0.90% and 7.3%. researchgate.net
The HS-SPME-GC-FPD method for water analysis also showed good linearity, with a correlation coefficient of 0.9907 for DMDS. mdpi.com The LOD for DMDS was 1.2 ng/L. mdpi.com Recoveries were excellent, ranging from 93.39% to 99.34%, with RSDs between 3.08% and 6.25%. mdpi.com
These validation data confirm that the described chromatographic methods are sufficiently sensitive, accurate, and precise for the reliable analysis of this compound residues in various environmental matrices. nih.govresearchgate.netmdpi.com
Interactive Data Table: Method Performance for this compound Analysis
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Precision (RSD %) | Source(s) |
| GC-MS/MS | Cucumber | 0.015 mg/kg | 0.05 mg/kg | 84.0 - 101.5 | 0.5 - 6.5 | nih.govnih.govresearchgate.net |
| GC-MS/MS | Soil | 0.015 mg/kg | 0.05 mg/kg | 84.3 - 98.7 | 0.7 - 4.9 | nih.govnih.govresearchgate.net |
| Purge-and-Trap GC-MS | Water | 3 ng/L | 10 ng/L | 81.2 - 120 | 0.90 - 7.3 | researchgate.net |
| HS-SPME-GC-FPD | Water | 1.2 ng/L | - | 93.39 - 99.34 | 3.08 - 6.25 | mdpi.com |
Industrial and Applied Research of Dimethyl Disulfide
Applications in Agriculture as a Soil Fumigant
The primary agricultural application of dimethyl disulfide is as a pre-planting soil fumigant. actahort.org It is utilized to control a broad spectrum of soil-borne pests that can significantly hinder crop production. ishs.orgnih.gov Research has demonstrated its efficacy against nematodes, soil-borne fungal pathogens, and certain weed species. ishs.orggoogle.com
This compound has been extensively researched as a viable alternative to methyl bromide for soil fumigation. actahort.orgnih.govplos.org The phase-out of methyl bromide under the Montreal Protocol, due to its ozone-depleting properties, created an urgent need for effective substitutes in agriculture. actahort.orgplos.org DMDS, with no ozone depletion potential, has shown comparable efficacy to methyl bromide in controlling soil-borne pests in numerous field experiments. plos.orgmbao.orgresearchgate.net Its successful application has been documented in the production of various high-value crops, positioning it as a key replacement in regions that previously relied on methyl bromide. ishs.orgactahort.orgnih.gov
DMDS has proven effective against a wide array of soil-borne pests and pathogens. ishs.org It is particularly noted for its potent nematicidal activity, controlling various species of root-knot nematodes (Meloidogyne spp.) that are major threats to many crops. actahort.orgresearchgate.netnih.gov In addition to nematodes, DMDS has demonstrated fungicidal properties, controlling pathogens such as Fusarium spp., Phytophthora spp., and Ralstonia solanacearum, the causal agent of bacterial wilt in tomatoes. nih.govnih.govcirad.fr Its efficacy also extends to certain weed species, including problematic ones like yellow nutsedge (Cyperus esculentus). plos.orgnih.gov However, some studies suggest that for broad-spectrum pathogen control, DMDS may be more effective when combined with other fumigants like chloropicrin (B1668804). plos.orgnih.gov
The effectiveness of this compound as a soil fumigant has been validated across a range of important agricultural crops.
Tomato: In protected tomato cultivation in Southern Europe, DMDS provided effective control of root-knot nematodes (Meloidogyne spp.), with efficacy comparable to the standard fumigant 1,3-dichloropropene. actahort.org Studies in China also confirmed its excellent efficacy against root-knot nematodes in tomatoes, with control rates between 80% and 94%. researchgate.netnih.gov Furthermore, research in Martinique demonstrated that DMDS fumigation significantly reduced the incidence of bacterial wilt in tomatoes. cirad.fr In Turkey, DMDS has been effective in controlling the parasitic weed Orobanche spp. in tomato crops. actahort.org
Cucumber: In greenhouse trials in China, a combination of DMDS and dazomet (B121842) effectively suppressed root-knot nematodes (Meloidogyne spp.) and reduced populations of Fusarium spp. and Phytophthora spp., proving to be an efficient alternative to methyl bromide for cucumber production. nih.gov Long-term studies in Bulgaria on protected cucumber crops also showed significant control of root-knot nematodes. mdpi.com
Strawberry: In Spain, a major strawberry-producing region, DMDS, both alone and in combination with other fumigants, has been shown to effectively control the soil disease complex affecting strawberries, which includes fungi and nematodes. ishs.org It has been positioned as a viable replacement for existing fumigants for strawberry cultivation in France and Italy as well. ishs.org
Melon: Trials in Sicily, Italy, demonstrated that DMDS applied via drip irrigation effectively controlled the root-knot nematode Meloidogyne incognita in melon crops grown in severely infested sandy soil. researchgate.net
Pepper: In Egypt, DMDS was evaluated as a methyl bromide alternative for controlling major soil-borne pathogens, root-knot nematodes, and weeds in pepper crops. actahort.org In the United States, research on bell peppers has shown that DMDS in combination with chloropicrin provides excellent control of yellow nutsedge. cambridge.orgresearcher.life
A significant outcome of the effective pest and pathogen control provided by this compound is a notable increase in crop yield.
In protected tomato cultivation, the application of DMDS led to a substantial yield increase, with one study reporting a 62.7% increase compared to untreated controls. actahort.org Another study on tomatoes showed that all DMDS fumigation treatments significantly increased crop yields compared to the untreated control. nih.gov
For cucumbers, greenhouse trials revealed that treatments with a combination of DMDS and dazomet maintained high yields, comparable to those achieved with methyl bromide. nih.gov A two-year study on greenhouse cucumbers in Bulgaria found that DMDS application resulted in a 65.5% yield increase in the first crop and an 80-100% increase in the second crop. mdpi.com
In strawberry cultivation in Spain, DMDS applications resulted in significantly higher yields than the untreated control. For instance, DMDS applied alone achieved a yield of 66.6 metric tons per hectare compared to 53.3 metric tons per hectare in the untreated control. ishs.org
The table below summarizes the impact of DMDS on the yield of various crops based on several research findings.
Table 1: Effect of this compound (DMDS) Application on Crop Yield
| Crop | Location of Study | Treatment Compared to Control | Reported Yield Increase | Citation |
|---|---|---|---|---|
| Tomato | Southern Europe | DMDS vs. Untreated | 55.1% - 62.7% | actahort.org |
| Cucumber | Bulgaria | DMDS vs. Untreated | 65.5% (1st crop), 80-100% (2nd crop) | mdpi.com |
| Strawberry | Spain | DMDS vs. Untreated | 24.9% | ishs.org |
| Bell Pepper | Georgia, USA | DMDS+Pic+Herbicides vs. DMDS+Pic alone | Yield increased from ~4,300-7,000 kg/ha to ~9,000-10,000 kg/ha | cambridge.org |
| Melon | Sicily, Italy | DMDS vs. Untreated | Significant increase in marketable yield | researchgate.net |
This compound can be applied as a soil fumigant through various methods, enhancing its versatility for different agricultural systems. Common application techniques include:
Drip Irrigation (Chemigation): DMDS, often in an emulsifiable concentrate formulation, can be applied directly through the drip irrigation system. actahort.orgresearchgate.netgoogle.com This method allows for a uniform distribution of the fumigant within the wetted zone of the soil profile where crop roots will grow. researchgate.net
Shank Injection: The liquid formulation of DMDS can be injected into the soil using shanks, which are narrow tines that deliver the fumigant below the soil surface. ishs.org This method is often used in conjunction with bed-forming equipment in plasticulture systems. mbao.org
Broadcast Application: While less common for DMDS alone, it can be a component of a broadcast application strategy, for instance, when used in combination with a granular fumigant like dazomet that is incorporated into the soil. ishs.org
Hand Injection: For smaller-scale or experimental plots, manual injection methods can be used. plos.org
The efficacy of this compound fumigation is significantly enhanced when used in combination with plastic films that cover the soil surface. plos.orgnih.gov These films, particularly those with low permeability, help to retain the fumigant in the soil for a longer period, increasing its concentration and effectiveness against pests. ashs.orgnih.gov
Virtually Impermeable Films (VIF): VIFs have a barrier layer, often made of nylon or other polymers, that reduces the rate at which the fumigant escapes into the atmosphere. mbao.orgashs.orgufl.edu The use of VIF has been shown to be crucial for the effectiveness of DMDS in controlling root-knot nematodes in crops like tomatoes. actahort.org
Totally Impermeable Films (TIF): TIFs, which may contain an ethylene (B1197577) vinyl alcohol (EVAL) copolymer, are even less permeable to fumigants than VIFs. mbao.orgashs.orgufl.edu Research has shown that TIFs retain DMDS at higher concentrations for longer durations compared to VIFs. ashs.org This increased retention can allow for reduced fumigant application rates without compromising pest control efficacy. mbao.orgashs.org Laboratory studies have demonstrated that TIFs significantly reduce DMDS emissions compared to both bare soil and standard polyethylene (B3416737) films. nih.gov
The table below illustrates the difference in DMDS emissions with different soil coverings.
Table 2: Cumulative Emission of this compound (DMDS) with Different Soil Coverings
| Soil Covering | Cumulative Emission (40 g/m²) | Cumulative Emission (80 g/m²) | Citation |
|---|---|---|---|
| Bare Soil | 74.8% | 68.9% | nih.gov |
| Polyethylene (PE) Film | 4.2% | 9.6% | nih.gov |
| Totally Impermeable Film (TIF) | 0.02% | 0.2% | nih.gov |
Applications in Petrochemical Industry
This compound (DMDS) is a pivotal chemical in the petrochemical sector, primarily utilized for its high sulfur content and specific decomposition characteristics. Its applications are critical in enhancing the efficiency and longevity of various refining and cracking processes.
This compound is the most widely used chemical for the in-situ sulfiding of hydrotreating and hydrocracking catalysts. zxchem.comishs.orgzxchemuae.comherts.ac.uk These catalysts, which typically contain metal oxides of cobalt (Co), molybdenum (Mo), nickel (Ni), and tungsten (W), must be converted into their active metal sulfide (B99878) form to effectively perform their function of removing sulfur (hydrodesulfurization), nitrogen (hydrodenitrogenation), and other impurities from hydrocarbon feeds. zxchem.comnih.govtengerchemical.com
The activation process, known as presulfiding, involves introducing DMDS into a reactor pressurized with hydrogen at temperatures of 370°F (188°C) or higher. zxchem.comishs.orgzxchemuae.com Under these conditions and in the presence of the catalyst, DMDS decomposes to form hydrogen sulfide (H₂S). zxchem.comwikipedia.org This H₂S then reacts with the metal oxides on the catalyst surface, converting them to the active metal sulfides. nih.govwikipedia.org The general reactions are as follows:
DMDS Decomposition: CH₃SSCH₃ + 3H₂ → 2H₂S + 2CH₄ nih.gov
Metal Oxide Sulfidation (example with Molybdenum Trioxide): MoO₃ + H₂S + H₂ → MoS₂ + H₂O nih.gov
DMDS is favored for this application due to several key properties. It possesses a high sulfur content of 68% by weight, which is higher than other common agents like dimethyl sulfide (DMS) or di-tert-butyl polysulfide (TBPS), minimizing the total volume of chemical required. zxchem.comresearchgate.net Its decomposition occurs within a controlled temperature range, which helps manage the exothermic reaction of sulfiding. zxchem.comishs.org Furthermore, the primary byproduct of its decomposition is methane (B114726) (CH₄), which does not cause premature coking or deactivation of the catalyst, a known issue with other agents like polysulfides. zxchem.comishs.orgwikipedia.org
The decomposition temperature of DMDS over a catalyst depends on factors such as pressure, residence time, and the type of catalyst. For instance, CoMo catalysts can decompose DMDS at lower temperatures than NiMo catalysts. zxchem.comishs.orgzxchemuae.com Without a catalyst, thermal decomposition of DMDS to H₂S requires much higher temperatures, exceeding 1000°F (538°C). ishs.orgzxchemuae.comherts.ac.uk
Table 1: Comparison of Common Sulfiding Agents
| Property | This compound (DMDS) | Di-tert-butyl Polysulfide (TBPS) | Dimethyl Sulfide (DMS) |
| Sulfur Content (%) | 68 | 54 | 51 |
| Decomposition Byproduct | Methane (CH₄) | Isobutane | Methane (CH₄) |
| Coking Risk | Low | High | Low |
| Decomposition Temp. | Low | Lowest | High |
This table is generated based on data from multiple sources. zxchem.comishs.orgtengerchemical.comresearchgate.netnsf.gov
In steam cracking furnaces, which produce olefins like ethylene and propylene, the high temperatures lead to the formation of coke deposits on the interior surfaces of the furnace coils. zxchem.com This coking process reduces heat transfer efficiency, increases pressure drop, and ultimately shortens the operational run length of the furnace, necessitating costly decoking shutdowns. ishs.orgzxchemuae.com
DMDS is injected into the furnace's dilution steam to mitigate coke formation. herts.ac.uk At the high temperatures of the cracking process (starting from 400°C to 600°C), DMDS decomposes to form H₂S. zxchem.com The H₂S then reacts with the nickel and iron in the furnace tube metallurgy (e.g., Incoloy 800HT) to form a passivating layer of metal sulfide on the surface. zxchem.comherts.ac.uknih.gov This sulfide layer inhibits the catalytic activity of the tube metals, particularly nickel, which would otherwise promote the formation of coke and carbon monoxide (CO). zxchem.comwikipedia.org By blocking these catalytic sites, DMDS effectively reduces the rate of coke deposition and CO generation. zxchem.comishs.orgcabidigitallibrary.org
The use of DMDS as an anti-coking agent helps to protect the metallurgy from carburization and corrosion, thereby extending the life of the furnace tubes. ishs.orgtengerchemical.com
Research has shown that the concentration of DMDS is a key parameter. While some level of DMDS is beneficial, an excessive amount can be detrimental. Studies have indicated that an optimal dosage of DMDS can significantly reduce the coking rate. For example, one study demonstrated that reducing the DMDS concentration from a typical industrial dosage of 111 ppmw to an optimized 20 ppmw resulted in a 52% decrease in the coking rate and a 50% reduction in CO formation. zxchemuae.com This optimization of the DMDS dosage was projected to increase the furnace run length from approximately 60 days to 95 days. zxchemuae.com However, exceeding the optimal concentration can lead to the formation of excess H₂S radicals, which may contribute to an increase in pyrolytic coking. wikipedia.org
The optimal procedure for minimizing both coke and CO formation often involves an initial presulfidation of the furnace tubes followed by a continuous, low-dose injection of DMDS during operation. cabidigitallibrary.org
In the oil and gas industry, DMDS is used as a chemical solvent to dissolve and remove elemental sulfur deposits in sour gas wells, which can otherwise plug the well and reduce production. zxchem.com While effective for this purpose, DMDS can have adverse effects on the elastomeric and thermoplastic materials used in critical sealing components, both downhole and in surface equipment. zxchem.com
Laboratory investigations have revealed that DMDS can cause significant degradation to various oilfield elastomers. Common modes of failure for rubber components exposed to DMDS include cracking, swelling, softening, and general deterioration due to its chemical properties. zxchemuae.com This degradation leads to a loss of elasticity and reduced performance of the seals. zxchemuae.com
The compatibility of sealing materials with DMDS is a critical consideration. Among various elastomers, fluoroelastomers (FKM), such as Viton®, have been recommended for their resistance to DMDS. zxchemuae.com
Table 2: General Compatibility of Materials with this compound
| Material Type | Compatibility Rating | Potential Effects |
| Fluoroelastomers (FKM, Viton®) | Recommended | Good resistance |
| General Purpose Rubbers | Not Recommended | Cracking, swelling, deterioration |
This table is based on information from industry sources. zxchemuae.com
Other Industrial Uses and Potential Applications
Beyond its primary role in the petrochemical industry, this compound has a range of other industrial and potential applications.
Agriculture: DMDS is used as a soil fumigant to control a wide spectrum of pests, including nematodes, soil-borne pathogens (such as Fusarium, Verticillium, and Rhizoctonia), and weeds. zxchem.comishs.orgnih.govcabidigitallibrary.org Marketed under trade names like Paladin®, it serves as an alternative to methyl bromide, which has been phased out due to its ozone-depleting properties. wikipedia.orgepa.gov DMDS is considered to have no ozone-depleting potential. cabidigitallibrary.org
Food and Flavor: The U.S. Food and Drug Administration (FDA) has registered DMDS as a food additive. cabidigitallibrary.org It is used in trace amounts to create savory flavors in foods such as onions, garlic, cheese, meats, and soups, as well as in some brown and nut flavors, like cocoa. wikipedia.orgperfumerflavorist.com Its powerful, often unpleasant, odor at higher concentrations can be leveraged to create specific flavor profiles when used at very low levels. perfumerflavorist.comflavoractiv.com
Chemical Intermediate: DMDS serves as a precursor in the synthesis of other chemicals. zxchem.com For instance, it is used in the preparation of 4-(methylthio)phenol, an intermediate in the production of various pesticides. wikipedia.org It is also an intermediate for producing organophosphorus pesticides like Fenthion. zxchemuae.com Important reactions of DMDS include chlorination to produce methanesulfenyl chloride (CH₃SCl) and methanesulfonyl chloride (CH₃SO₂Cl). wikipedia.orgchemicalbook.com
Odorant: A blend of thiophene (B33073) and DMDS can be added to combustible fuel gas to impart a distinct "gassy" odor for leak detection purposes. wikipedia.org
Environmental Applications: DMDS has been applied in wastewater treatment facilities to control foul-smelling compounds, such as hydrogen sulfide, in biogas streams. zxchem.com
Advanced Topics and Future Directions in Dimethyl Disulfide Research
Computational Chemistry and Modeling of Dimethyl Disulfide Reactions
Computational chemistry provides powerful tools to investigate the complex reaction mechanisms of this compound at a molecular level. Theoretical studies are crucial for understanding its thermal decomposition, photodissociation, and oxidative processes, which are fundamental to its industrial applications and atmospheric behavior.
Researchers employ high-level composite methods, such as the Complete Basis Set (CBS-QB3) method, to accurately calculate thermochemical data like enthalpies of formation and bond dissociation energies. google.comnih.gov These calculations are essential for developing kinetic models that can simulate the behavior of DMDS under various conditions. For instance, theoretical modeling of the thermal decomposition of DMDS has helped elucidate the radical mechanisms involved, initiated by the homolytic scission of the sulfur-sulfur bond, leading to the formation of various products including methanethiol (B179389), hydrogen sulfide (B99878), and thioformaldehyde (B1214467). google.com Such models have successfully reproduced experimental observations and even identified new reaction pathways, such as the formation of carbon disulfide through a dithiirane (B14625396) intermediate. nih.gov
Quantum chemical calculations have also been used to study the dissociation of this compound radical cations (CH₃SSCH₃˙⁺), a process relevant in biochemistry and atmospheric chemistry. researchgate.net These studies investigate complex processes like hydrogen atom transfer (HAT) and the role of water molecules in catalyzing these reactions through mechanisms like concerted proton-coupled electron transfer (cPCET). researchgate.net Furthermore, theoretical investigations into the OH-induced oxidative cleavage of DMDS have revealed a multi-step process involving changes in S-O and S-S bonds and hydrogen atom transfer, which helps explain the compound's antiradical properties. google.com The photodissociation dynamics, crucial for understanding its atmospheric fate, are explored by calculating the potential energy surfaces of its excited electronic states, predicting how the molecule breaks apart when exposed to ultraviolet light. researchgate.net
Table 1: Selected Computational Studies on this compound Reactions
| Research Focus | Computational Method(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thermal Decomposition | CBS-QB3 | Developed a kinetic model for radical decomposition; identified a new path to CS₂ via dithiirane. | google.comnih.gov |
| Dissociation of Radical Cations | Quantum Chemical Calculations | Investigated hydrogen transfer mechanisms (HAT, cPCET) and the catalytic effect of water. | researchgate.net |
| OH-Induced Oxidation | Ab initio/Quantum Chemical Topology | Detailed the complex oxidative cleavage process; identified formation of CH₃SO(•) and CH₃SH. | google.com |
| Photodissociation at ~200 nm | XMS-CASPT2, EOM-CCSD(T)(a)* | Calculated excited state potential energy surfaces along S-S and C-S bond dissociation coordinates. | researchgate.net |
| Reactions on Metal Surfaces | High-Resolution Electron Energy-Loss Spectroscopy (HREELS) | Analyzed adsorption and reaction on Ni(111) surfaces, showing S-S bond scission below 150 K to form methyl thiolate. | wikipedia.org |
Atmospheric Chemistry Modeling and Climate Implications
This compound, along with the more abundant dimethyl sulfide (DMS), is a significant natural source of sulfur in the atmosphere. hydrogen-sulfide.comgoogle.com Its oxidation contributes to the formation of aerosols, which can influence cloud properties and the Earth's climate.
The atmospheric oxidation of DMDS and DMS by radicals such as hydroxyl (OH) and nitrate (B79036) (NO₃) produces sulfur-containing compounds like sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄). researchgate.netgoogle.com These low-volatility products can either form new aerosol particles (a process called nucleation) or condense onto existing particles, causing them to grow. google.comarkema.com These aerosol particles, particularly those that grow to a sufficient size, can act as cloud condensation nuclei (CCN), the "seeds" upon which cloud droplets form. google.comchemrxiv.org
Modeling studies have shown that DMS emissions are a dominant source of natural sulfur in the atmosphere and can significantly increase CCN concentrations, especially over remote ocean regions. google.comgoogle.com For example, one study demonstrated that DMS emissions are likely to contribute to the majority of CCN over Nordic forests during the biologically active summer months by forming particles that are then transported over land. google.com The entire process is complex; for instance, recent research has shown that an intermediate in DMS oxidation, hydroperoxymethyl thioformate (HPMTF), is rapidly lost to clouds, which can limit the production of SO₂ and ultimately weaken the link between DMS emissions and CCN formation. chemrxiv.orgrayeneh.comchemicalsunited.com Chamber studies examining DMDS oxidation have confirmed it leads to rapid aerosol formation, consisting mainly of sulfate (B86663) and MSA, without the intermediate formation of SO₂. arkema.com
By influencing the number and concentration of CCN, DMDS and other marine sulfur emissions can impact global climate. The "CLAW" hypothesis, proposed in 1987, suggested a climate feedback loop where warmer oceans lead to more phytoplankton, more DMS emissions, more CCN, and thus more reflective clouds, which would in turn cool the Earth's surface. google.comnih.gov This cooling influence is known as a negative radiative forcing.
Modern climate models provide a more complex picture but confirm that marine sulfur emissions exert a significant cooling effect. researchgate.net The aerosol particles formed from DMS/DMDS oxidation can directly scatter incoming solar radiation back to space (direct radiative effect) and make clouds brighter and potentially longer-lasting by increasing the number of smaller cloud droplets (indirect radiative effect). researchgate.net Modeling studies have attempted to quantify this effect, with estimates for the global mean total forcing (direct and indirect) from DMS perturbations being in the range of -0.48 W/m². researchgate.net However, the magnitude of this effect is subject to significant uncertainty, largely due to uncertainties in preindustrial aerosol levels and the complex interactions between aerosols and clouds. rayeneh.comchemicalsunited.com The spatial distribution of emissions is also critical, as changes in DMS emissions in certain marine regions can be more than 20 times more effective at producing CCN than in other regions.
Exoplanetary Detection and Astrobiological Significance
One of the most exciting new frontiers in DMDS research is its potential as a biosignature—a chemical marker for life on other planets. On Earth, volatile sulfur compounds like dimethyl sulfide and this compound are produced almost exclusively by living organisms, primarily microbial life such as marine phytoplankton.
Recent observations using the James Webb Space Telescope (JWST) have yielded tantalizing hints of DMDS and/or DMS in the atmosphere of the exoplanet K2-18b. This exoplanet, located 124 light-years away, is a "Hycean" world candidate—a potentially habitable planet with a global ocean and a hydrogen-rich atmosphere. The detection of carbon-based molecules like methane (B114726) and carbon dioxide had already made K2-18b a prime target for astrobiological investigation, and the potential presence of DMDS strengthens this interest.
The detection has reached a "three-sigma" level of statistical significance, which indicates a low probability of it occurring by chance, but further observations are needed to reach the "five-sigma" level considered the standard for a scientific discovery. Scientists remain cautious, emphasizing that unknown abiotic (non-biological) chemical processes could potentially produce these molecules in the unique environment of K2-18b. Researchers are now working to determine if DMDS can be produced non-biologically at the levels inferred from the JWST data. Regardless of the final outcome for K2-18b, this development highlights the capability of new telescopes to detect potential biosignatures and has positioned DMDS as a key molecule in the search for life beyond Earth.
Development of Sustainable Production Methods
As industries move toward greener practices, there is growing interest in developing sustainable methods for producing essential chemicals like DMDS. Traditional synthesis routes often rely on petrochemical feedstocks. google.com Future-facing research focuses on utilizing renewable materials and developing more efficient, less polluting processes.
One approach involves deriving the necessary carbon from biomass. google.com A patented process describes producing DMDS from "bio-carbon" by first creating methanol (B129727) from biomass. google.com This renewable methanol is then used in sulfiding reactions to form methyl mercaptan, which is subsequently oxidized to produce DMDS. google.com Other proposed routes start with biogas or other hydrocarbon feedstocks from renewable sources like biomass, reacting them with hydrogen sulfide to eventually form methyl mercaptan, the precursor to DMDS.
Improving the efficiency and environmental footprint of existing chemistries is another key area. Newer methods for producing DMDS from methyl mercaptan are more efficient and generate less pollution than older techniques that used highly toxic dimethyl sulfate. researchgate.net For example, one method involves reacting methyl mercaptan with a strong base and then oxidizing the resulting salt with an oxygen-containing gas, a process with high raw material conversion rates and minimal byproducts. chemrxiv.org The use of DMDS itself is seen as supporting sustainability in other sectors; it is a critical component for activating catalysts used in the production of renewable fuels, such as hydrotreated vegetable oil (HVO) and sustainable aviation fuel (SAF), helping to reduce greenhouse gas emissions. Furthermore, some bacteria are known to naturally produce DMDS from amino acids like methionine, opening a long-term possibility for biocatalytic or fermentative production pathways. nih.govgoogle.com
Advanced Toxicological Mechanisms and Risk Assessment Refinements
Modern toxicological research on this compound is moving beyond simple lethality studies to understand the specific mechanisms of its toxicity and to refine risk assessments. This advanced approach allows for more accurate safety guidelines based on the most sensitive health endpoints.
Studies have identified the nasal passages as a primary target for DMDS toxicity upon inhalation. Irritation of the nasal port-of-entry is the most sensitive endpoint, with the severity increasing and progressing deeper into the nose at higher concentrations. Systemic toxicity, such as decreased body weight and food consumption, generally occurs only at higher exposure levels. Research in rats has helped establish a No-Observed-Adverse-Effect Concentration (NOAEC), providing a crucial benchmark for risk assessment.
Table 2: Summary of Toxicological Endpoints for this compound
| Exposure Route | Key Endpoint / Finding | Effect Level / Observation | Species | Reference(s) |
|---|---|---|---|---|
| Inhalation | Nasal Irritation | Most sensitive endpoint, driven by concentration. | Rodents | |
| Inhalation | Systemic Toxicity | Decreased body weight/food intake, altered serum biochemistry. | Observed at 25-125 ppm in male rats. | |
| Inhalation | No-Observed-Adverse-Effect Concentration (NOAEC) | 5 ppm (6 hr/day) for male rats; 25 ppm for female rats. | Rats | |
| Dermal | Severe Irritation | Erythema, edema, cracking, sloughing of skin. | Rabbits | |
| Ingestion/Inhalation | Neurotoxicity | DMDS exhibits complex neurotoxic activity. | Insects, Mice | |
| - | Mutagenicity | Tests on bacterial or mammalian cell cultures were negative. | In vitro | |
| - | Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group D). | - |
Advanced research also explores specific biochemical interactions. For example, DMDS has been shown to induce complex neurotoxic activity in insects. While its potential for carcinogenicity in humans is not classifiable due to a lack of evidence, tests for mutagenicity in bacterial and mammalian cell cultures have been negative. For risk assessment, refinements include moving beyond single-point exposure data to using toxic load models, which consider both the concentration and duration of exposure to predict outcomes. This provides a more dynamic and realistic way to assess the potential hazards from accidental releases.
Synergistic Effects in Agricultural Applications
This compound (DMDS) has demonstrated significant potential as a soil fumigant, and its efficacy can be further enhanced when used in combination with other agricultural compounds. This synergistic action allows for a broader spectrum of pest control, often at reduced application rates, presenting a promising strategy for integrated pest management. Research has explored the combined effects of DMDS with other fumigants and non-fumigant compounds against a variety of soilborne pathogens, nematodes, and weeds.
Combination with Other Fumigants
Metam (B94612) Sodium (MNa): The combination of DMDS with metam sodium (MNa) has shown positive synergistic effects in controlling a range of soilborne pests. nih.gov Laboratory studies have confirmed this synergy against nematodes (Meloidogyne spp.), fungi (Fusarium spp., Phytophthora spp.), and weeds (Abutilon theophrasti and Digitaria sanguinalis). nih.govresearchgate.net Field trials in cucumber production revealed that a combination of DMDS and MNa, each at a 50% reduced dose, effectively suppressed root-knot nematodes and significantly reduced the incidence of Phytophthora and Fusarium species. nih.gov This combination's performance in pest control and crop yield was comparable to standard doses of methyl bromide (MB) or DMDS alone. nih.gov Furthermore, combinations of DMDS and MNa have been shown to significantly reduce nutsedge populations more effectively than either compound used alone. ishs.orgconfex.com
Chloropicrin (B1668804) (Pic): DMDS is frequently mixed with chloropicrin (Pic), particularly in the United States. ishs.org This combination is highly effective against a broad spectrum of soilborne pests, including weeds and pathogens. ishs.orgconfex.com Research on tomato cultivation demonstrated that the DMDS + Pic mixture was generally more effective for controlling purple nutsedge (Cyperus rotundus) than DMDS alone. nih.gov The combination also effectively reduced inoculum of Fusarium oxysporum f. sp. lycopersici, the causal agent of Fusarium wilt, whereas DMDS alone was generally ineffective against this pathogen. nih.gov The potential to substitute Pic with metam sodium in combination with DMDS has been explored for regions where Pic use is restricted, showing comparable efficacy in controlling nutsedge species. researchgate.netishs.org
1,3-Dichloropropene (1,3-D) and Chloropicrin (Pic): A triple combination of 1,3-D, DMDS, and Pic has been assessed for managing potato powdery scab (Spongospora subterranea f. sp. subterranea) and associated weeds. nih.gov While DMDS or 1,3-D alone are highly effective against nematodes, their activity against soilborne fungi is weaker. nih.govnih.gov Chloropicrin, conversely, is effective against fungi but less so against weeds. nih.gov The three-way combination leverages the properties of each component, showing a significant reduction in both the number and fresh weight of weeds like Chenopodium glaucum and Digitaria sanguinalis. nih.gov This novel combination is considered a promising soil fumigant for broad-spectrum control. nih.gov
Dazomet (B121842): In strawberry cultivation in Spain, the combination of dazomet and DMDS resulted in the highest yields compared to other fumigant treatments and the untreated control. ishs.org
Combination with Non-Fumigant Compounds
Research has also investigated the synergistic activity of DMDS with non-fumigant chemical compounds, providing new avenues for controlling specific pests.
Copper Sulfate (CuSO₄) and Ammonium (B1175870) Bicarbonate (NH₄HCO₃): Studies have tested the lethal effects of mixing DMDS with copper sulfate or ammonium bicarbonate against the root-knot nematode Meloidogyne incognita. mdpi.comresearchgate.net The results indicated that the lethal effect on the second-stage juveniles (J2) of the nematode was enhanced with these combinations. mdpi.comresearchgate.net A clear synergistic effect was observed, leading to significantly higher corrected mortality rates compared to the theoretical efficacy of each compound applied individually. mdpi.comresearchgate.net This approach offers a new concept for the management of root-knot nematode disease. mdpi.com
Impact on Pest Control Spectrum and Efficacy
This enhanced efficacy is evident in research findings. For instance, the combination of DMDS and Pic was more effective at reducing Fusarium inoculum than DMDS alone. nih.gov Similarly, laboratory studies showed that combining DMDS with MNa resulted in a positive synergistic effect, decreasing Meloidogyne spp. numbers by over 90% and significantly reducing infestations of Fusarium and Phytophthora species. nih.gov The combination of DMDS with copper sulfate or ammonium bicarbonate resulted in corrected mortality of M. incognita juveniles as high as 97.09% and 94.00%, respectively. mdpi.comresearchgate.net These synergistic interactions allow for more robust and reliable pest management outcomes than could be achieved with single-product applications.
Data Tables
Table 1: Synergistic Effect of this compound (DMDS) and Metam Sodium (MNa) on Soilborne Pests Data from laboratory studies on pest reduction.
| Pest Species | Treatment | % Reduction / Effect | Finding |
| Meloidogyne spp. (Root-knot nematodes) | DMDS + MNa Combination | >90.7% | Positive synergistic effect observed. nih.gov |
| Fusarium spp. | DMDS + MNa Combination | 78.5% | Positive synergistic efficacy. nih.gov |
| Phytophthora spp. | DMDS + MNa Combination | 62.0% | Positive synergistic efficacy. nih.gov |
| Nutsedge (Cyperus spp.) | DMDS + MNa Combination | Significantly lower populations | More effective than MNa alone and the non-treated control. researchgate.net |
Table 2: Synergistic Effect of DMDS and Non-Fumigant Compounds on Meloidogyne incognita Mortality Data from immersion method testing on second-stage juveniles (J2).
| Treatment Combination | Corrected Mortality | Finding |
| DMDS + Copper Sulfate (CuSO₄) | 97.09% | Obvious synergistic effect. mdpi.comresearchgate.net |
| DMDS + Ammonium Bicarbonate (NH₄HCO₃) | 94.00% | Obvious synergistic effect. mdpi.comresearchgate.net |
Table 3: Efficacy of this compound (DMDS) and Chloropicrin (Pic) on Purple Nutsedge (Cyperus rotundus) Data based on the effective rate required for 50% control (ER₅₀) in kg ha⁻¹.
| Treatment | Time of Assessment | Fall 2017 (ER₅₀) | Fall 2018 (ER₅₀) | Finding |
| DMDS Alone | 4 Weeks After Fumigation | 210 | 340 | DMDS + Pic was generally more effective. nih.gov |
| DMDS + Pic | 4 Weeks After Fumigation | 150 | 240 | DMDS + Pic required a lower rate for equivalent control. nih.gov |
| DMDS Alone | 12 Weeks After Fumigation | 348 | >467 | Efficacy decreased later in the season for both treatments. nih.gov |
| DMDS + Pic | 12 Weeks After Fumigation | 255 | 450 | DMDS + Pic remained more effective than DMDS alone. nih.gov |
Q & A
Basic Question: What are the standard analytical methods for characterizing DMDS purity and structural conformation?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary techniques for assessing DMDS purity and confirming its structure. GC-MS is particularly effective for detecting volatile impurities, while H and C NMR provide detailed insights into molecular conformation. For spectral validation, researchers should cross-reference data with authoritative databases like the NIST Chemistry WebBook, which compiles experimentally verified spectra and thermodynamic properties . When reporting results, ensure experimental details (e.g., column type, solvent system) align with guidelines for reproducibility, as outlined in the Beilstein Journal of Organic Chemistry .
Advanced Question: How can discrepancies in rotational barrier values for the S–S bond in DMDS be resolved across computational studies?
Methodological Answer:
Discrepancies arise from variations in basis set selection and input geometries in ab initio calculations. For example, studies using STO-3G and 4-31G basis sets reported rotational barriers of 12.68–16.49 kcal/mol (eclipsed) and 6.23–8 kcal/mol (staggered), but inclusion of d-type orbitals for sulfur improved alignment with experimental Raman data (~9.5 kcal/mol) . To resolve contradictions:
- Validate Input Geometry : Use experimentally derived bond lengths/angles (e.g., S–S bond angle ≈84°) rather than fully optimized parameters.
- Basis Set Selection : Prioritize basis sets incorporating polarization functions (e.g., [6s, 4p] with d-orbitals) for sulfur atoms.
- Benchmarking : Compare results against thermodynamic or spectroscopic data to identify systematic errors .
Basic Question: What experimental design considerations are critical for studying DMDS’s role in solvent regeneration processes (e.g., Merox coalescence)?
Methodological Answer:
In coalescence studies (e.g., Merox process), key variables include DMDS droplet size, interfacial tension, and NaOH concentration. Use a high-frame-rate camera to capture coalescence dynamics and computational fluid dynamics (CFD) to simulate droplet behavior. Experimental design should:
- Control Variables : Maintain consistent temperature and pH to isolate interfacial tension effects.
- Validate CFD Models : Ensure ≤18.7% deviation between simulated and experimental coalescence times by calibrating viscosity and density parameters .
- Replicate Conditions : Use sodium hydroxide solutions as the continuous phase to mimic industrial solvent systems .
Advanced Question: How can computational and experimental data be integrated to predict DMDS’s sensory impact in food matrices?
Methodological Answer:
In food chemistry, DMDS contributes sulfurous odors (e.g., in yogurt). To correlate sensory perception with chemical
- Volatile Profiling : Use headspace GC-MS to quantify DMDS concentrations.
- Sensory Panels : Train panelists to score attributes like "cooking odor" or "sulfur intensity" using standardized scales.
- Multivariate Analysis : Apply stepwise regression to link DMDS levels with sensory scores, controlling for covariates (e.g., sucrose, galactose). For example, DMDS and dimethyl sulfide significantly correlate with "powder feeling" and "adhesiveness" in yogurt .
Basic Question: What protocols ensure safe handling of DMDS in laboratory settings?
Methodological Answer:
While commercial safety guidelines are excluded per the query scope, academic labs must:
- Use Fume Hoods : Conduct all DMDS work in ventilated enclosures to limit vapor exposure.
- Document Training : Ensure personnel review SDS sheets and emergency procedures, as mandated by institutional protocols .
Advanced Question: How should researchers address flawed methodologies in historical DMDS toxicity studies?
Methodological Answer:
Critical analysis of outdated studies (e.g., EPA’s 1989 retraction of DMDS as an EHS) requires:
- Replication Attempts : Redesign experiments with modern controls (e.g., validated cell lines for toxicity assays).
- Data Audits : Scrutinize missing details (e.g., dosing protocols, sample sizes) that invalidate conclusions.
- Meta-Analysis : Compare results with recent studies showing DMDS’s low acute toxicity in validated models .
Basic Question: What spectral databases are recommended for DMDS reference in peer-reviewed publications?
Methodological Answer:
Prioritize databases with peer-reviewed
- NIST Chemistry WebBook : Provides IR, MS, and thermodynamic data.
- SDBS (AIST) : Curates H/C NMR spectra.
- Wiley Registry of Mass Spectral Data : Cross-validate GC-MS results .
Advanced Question: What computational strategies improve accuracy in modeling DMDS’s electronic structure?
Methodological Answer:
- Basis Set Optimization : Use augmented basis sets (e.g., cc-pVTZ with diffuse functions) for sulfur atoms.
- Post-Hartree-Fock Methods : Apply MP2 or CCSD(T) to account for electron correlation in S–S bond dynamics.
- Benchmarking : Compare orbital energies (e.g., 3d contributions) against photoelectron spectroscopy data .
Basic Question: How is DMDS quantified in complex biopesticide matrices?
Methodological Answer:
Solid-phase extraction (SPE) with HLB cartridges followed by GC-FID is standard. Key steps:
- Sample Preparation : Use distilled water to isolate DMDS from organic interferents.
- Calibration Curves : Spike matrices with known DMDS concentrations to validate recovery rates .
Advanced Question: What statistical frameworks resolve contradictions in DMDS’s environmental fate data?
Methodological Answer:
Apply Bayesian meta-analysis to reconcile conflicting degradation rates:
- Prior Distributions : Incorporate historical data (e.g., Henry’s Law constants from NIST).
- Likelihood Models : Weight studies by methodological rigor (e.g., isotope tracing vs. bulk measurements).
- Uncertainty Quantification : Report 95% credible intervals for half-life estimates in soil/water systems .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
